Product packaging for Calcium borate(Cat. No.:CAS No. 13840-55-6)

Calcium borate

Cat. No.: B076954
CAS No.: 13840-55-6
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Description

Calcium borate (Ca3(BO3)2) is an inorganic compound of significant interest in materials science and industrial chemistry research, primarily valued for its role as a multifunctional additive. Its principal research applications include serving as an effective flame retardant in polymers and plastics, where it functions through an endothermic decomposition mechanism. Upon heating, it releases water vapor and forms a protective, glassy borate layer that insulates the underlying material from heat and oxygen. In ceramics and glaze research, this compound acts as a potent flux, significantly lowering the melting point of silica mixtures and enhancing vitrification to produce durable, high-gloss finishes. Furthermore, it is investigated as a micronutrient source in agricultural studies and as a corrosion-resistant coating precursor. This high-purity reagent offers researchers a consistent and reliable compound for developing next-generation flame-retardant materials, advanced ceramic compositions, and functional coatings, providing critical insights into the synergistic effects of calcium and boron in composite material systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Ca3O6 B076954 Calcium borate CAS No. 13840-55-6

Properties

IUPAC Name

tricalcium;diborate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLCLHFYFMCKBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Ca3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930103
Record name Calcium borate (3/2)
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Molecular Weight

237.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8
Record name Calcium borate
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Record name Boric acid, calcium salt
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Record name Boric acid (H3BO3), calcium salt (1:?)
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Synthetic Methodologies for Calcium Borate Compounds

Aqueous Precipitation and Crystallization Routes for Calcium Borates

Aqueous precipitation is a versatile and widely used method for synthesizing calcium borates, often favored for its operational simplicity and control over particle size at relatively low temperatures. This approach involves the reaction of soluble calcium and borate (B1201080) precursors in an aqueous medium, leading to the precipitation of the desired calcium borate compound upon reaching supersaturation.

Co-precipitation is a notable variation of this technique, particularly effective for producing nanoparticles. In this method, a precipitating agent is added to a homogeneous solution containing both calcium and borate ions, causing the simultaneous precipitation of the mixed-cation compound. For instance, ultrafine calcium tetraborate (B1243019) (CaB₄O₇) nanoparticles have been synthesized via co-precipitation, followed by a thermal treatment step. nih.gov In one such synthesis, polyvinyl pyrrolidone (PVP) was used as a capping agent to control particle size and minimize agglomeration. nih.gov The resulting amorphous precipitate is then annealed at specific temperatures to achieve the desired crystalline phase; for example, the CaB₄O₇ phase is formed at temperatures around 970°C. nih.gov

Another prominent example is the synthesis of crystalline calcium hexaborate tetrahydrate (CaO·3B₂O₃·4H₂O), a synthetic form of the mineral nobleite. This can be achieved by reacting high concentrations of boric acid and lime (calcium hydroxide (B78521) or oxide) in an aqueous slurry. googleapis.com The reaction conditions, such as temperature and reactant molar ratios, are critical in determining the final product's crystal habit and physical properties. googleapis.com Operating at temperatures between 85°C and 105°C, particularly near the slurry's boiling point (95°C to 101°C), has been shown to produce a novel crystalline form. googleapis.com

The precipitation of various calcium borates can also be induced by mixing aqueous solutions of borax (B76245) (sodium tetraborate) and calcium chloride. google.com The yield and composition of the precipitate are influenced by the initial concentrations of the reactants and the molar ratio of calcium to boron. google.com Furthermore, a method known as chemical oxo-precipitation can be employed, which uses hydrogen peroxide to transform boric acid into perborate (B1237305) anions that are then precipitated with a calcium salt. researchgate.net

Table 1: Examples of Aqueous Precipitation Synthesis of Calcium Borates

Target Compound Precursors Key Conditions Reference(s)
Calcium tetraborate (CaB₄O₇) nanoparticles Calcium chloride, Sodium tetraborate, PVP Co-precipitation followed by annealing at 970°C nih.gov
Crystalline calcium hexaborate tetrahydrate Boric acid, Lime (CaO/Ca(OH)₂) Aqueous slurry, 85-105°C, High reactant concentration googleapis.com
This compound Borax, Calcium chloride Aqueous solution, varying molar ratios (CaO/B₂O₃ of 0.2 to 0.6) google.com
Calcium metaborate (B1245444) tetrahydrate Borax, Sodium hydroxide, Calcium hydroxide, Calcium sulfate (B86663) Aqueous medium, pH ≥ 11, Temperature: 25-100°C google.com

Hydrothermal Synthesis of this compound Phases

Hydrothermal synthesis is a powerful technique that utilizes water or aqueous solutions as the reaction medium at elevated temperatures (typically >100°C) and pressures in a sealed vessel called an autoclave. This method facilitates the dissolution and recrystallization of materials that are poorly soluble under ambient conditions, enabling the formation of high-purity, well-defined crystalline phases.

A notable application of this technique is the synthesis of this compound whiskers. Single-crystal whiskers of monoclinic Ca₂B₂O₅·H₂O, with lengths of 50–100 µm, have been successfully synthesized. researchgate.netscientific.net This was achieved by reacting borax, calcium chloride, and sodium hydroxide at 180°C for 2 hours. researchgate.netscientific.net The morphology of the resulting products can be significantly altered by adjusting the hydrothermal reaction temperature. researchgate.netscientific.net

The hydrothermal route is also effective for producing hydrated calcium hexaborates. Using boric acid and calcium oxide as precursors, the formation of calcium hexaborate pentahydrate has been optimized. researchgate.net Ideal conditions were identified as a reaction temperature of 100°C, a boric acid to water molar ratio of 0.5, and a calcium oxide to boric acid molar ratio of 0.05. researchgate.net

Furthermore, solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, has been used to create novel this compound structures. For example, a noncentrosymmetric this compound, Ca₂[B₅O₉]·(OH)·H₂O, was synthesized using a mixed-solvent system of pyridine (B92270) and water. acs.orgnih.govresearchgate.netresearchgate.net This demonstrates the versatility of the method in accessing unique crystal structures by modifying the solvent environment. acs.orgnih.govresearchgate.netresearchgate.net

Table 2: Examples of Hydrothermal Synthesis of Calcium Borates

Target Compound/Phase Precursors Key Conditions Reference(s)
Ca₂B₂O₅·H₂O whiskers Borax, Calcium chloride, Sodium hydroxide 180°C for 2 hours researchgate.netscientific.net
Calcium hexaborate pentahydrate Boric acid, Calcium oxide 100°C, Molar ratios: B₂O₃/H₂O=0.5, CaO/B₂O₃=0.05 researchgate.net
Ca₂[B₅O₉]·(OH)·H₂O Not specified Solvothermal (Pyridine/H₂O mixed solvent) acs.orgnih.govresearchgate.netresearchgate.net
This compound (CaB₆O₁₀·5H₂O) Not specified Hydrothermal method for phase equilibria studies researchgate.net

Solid-State Reaction Pathways for this compound Preparation

Solid-state reaction, sometimes referred to as the ceramic method, is a conventional and straightforward technique for preparing polycrystalline solids from a mixture of solid starting materials. The process typically involves intimately mixing powdered reactants and heating them to high temperatures for an extended period to allow for diffusion and reaction to form the desired product.

This method is widely used for synthesizing various this compound phases. For example, yttrium this compound (Y₂CaB₁₀O₁₉), a nonlinear optical material, has been prepared by a single-stage solid-state reaction, which is noted to be more time and cost-effective than multi-stage thermal processes. ijcm.ir Similarly, the synthesis of calcium tetraborate (CaB₄O₇) has been investigated extensively using this route. iut.ac.irresearchgate.netresearchgate.net Reactants such as calcium carbonate (CaCO₃) and boric acid (H₃BO₃), or calcium oxide (CaO) and boron oxide (B₂O₃), are common starting materials. researchgate.net In some variations, ammonium (B1175870) borates like ammonium tetraborate tetrahydrate or ammonium pentaborate are used as the boron source. iut.ac.irresearchgate.net

The reaction temperature is a critical parameter. For the synthesis of CaB₄O₇ from ammonium tetraborate tetrahydrate, temperatures are typically in the range of 800°C to 900°C, with 840°C identified as an optimum temperature to achieve the desired monoclinic structure. iut.ac.irresearchgate.net The synthesis of a new this compound, CaB₆O₁₀, was achieved by solid-state reactions at temperatures below 750°C. researchgate.net In the case of europium-doped yttrium orthoborate (YBO₃), solid-state synthesis was performed at 1160°C for 4 hours using yttrium oxide and an excess of boric acid. mdpi.com

Table 3: Examples of Solid-State Synthesis of Calcium Borates

Target Compound Precursors Key Conditions Reference(s)
Yttrium this compound (Y₂CaB₁₀O₁₉) Not specified Single-stage high-temperature thermal process ijcm.ir
Calcium tetraborate (CaB₄O₇) Ammonium tetraborate tetrahydrate, Boron source 800-900°C (840°C optimal) iut.ac.irresearchgate.net
α-CaB₄O₇ CaCO₃, Ammonium pentaborate, B₂O₃ Stoichiometric solid-state reaction researchgate.net
Yttrium orthoborate (YBO₃) Y₂O₃, H₃BO₃, Eu₂(SO₄)₃·8H₂O 1160°C for 4 hours mdpi.com
Calcium borohydride (B1222165) (Ca(BH₄)₂) Colemanite (Ca₂B₆O₁₁·5H₂O), CaH₂ Milling in a 1:12 molar ratio mdpi.com

Sol-Gel and Wet Chemical Approaches to this compound Fabrication

Sol-gel synthesis is a versatile wet-chemical technique used to produce solid materials from small molecules (precursors). The process typically involves the conversion of precursors into a colloidal solution (sol), which then undergoes gelation to form a continuous network (gel). Subsequent drying and thermal treatment (calcination) of the gel yield the final material. This method offers excellent mixing of components at a molecular level and allows for the fabrication of materials with high purity, homogeneity, and controlled porosity at lower temperatures than solid-state reactions. nih.govwikipedia.org

The sol-gel method has been successfully applied to synthesize binary B₂O₃–CaO borate bioactive glasses. nih.govnih.gov In a typical procedure, boric acid is dissolved in a solvent like deionized water, followed by the addition of a calcium precursor such as calcium chloride dihydrate (CaCl₂·2H₂O). nih.gov The solution is then aged, dried, and calcined at temperatures around 400°C to form the final borate glass powder. nih.gov Other precursors can also be used, such as calcium methoxyethoxide and sodium methoxide (B1231860) in an ethanol (B145695) solvent. frontiersin.org This approach allows for the creation of glasses with tunable ion release behavior by varying the B₂O₃/CaO molar ratio. nih.govnih.gov

The broader category of "wet chemical" techniques encompasses methods where the reaction occurs in a liquid phase. nih.gov This includes the sol-gel process as well as the aqueous precipitation and hydrothermal methods discussed previously. These techniques are generally advantageous over conventional solid-state reactions as they allow for molecular-level mixing, often require lower formation temperatures, and provide better control over the chemical composition and morphology of the final product. nih.gov For example, a chemical wet technique using D-fructose, boric acid, and calcium carbonate has been used to prepare calcium fructoborate, which upon pyrolysis yields high purity calcium metaborate (CaB₂O₄). scielo.br

Non-Conventional Synthesis Techniques for Calcium Borates

Beyond traditional methods, several non-conventional techniques have been developed to synthesize this compound compounds, often offering advantages such as faster reaction rates, improved energy efficiency, and unique product characteristics.

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and volumetrically, leading to rapid and uniform heating. This can significantly reduce reaction times and energy consumption compared to conventional furnace heating. mdpi.com The technique has been applied to both solid-state and hydrothermal-type reactions.

For instance, yttrium orthoborates have been synthesized using a microwave-assisted method, which is noted for being faster and simpler than conventional solid-state reactions. mdpi.com Another example is the synthesis of this compound (Ca₂B₂O₅·H₂O) whiskers via a microwave-hydrothermal method. bsb-muenchen.de Using CaCl₂, Na₂B₄O₇·10H₂O, and NaOH as raw materials, whiskers were successfully formed at 140°C in just 2 hours, demonstrating the significant acceleration of the synthesis process. bsb-muenchen.de

The flux growth method is a high-temperature solution growth technique used to produce single crystals of materials that may melt incongruently (decompose before melting) or have very high melting points. In this method, the constituent materials are dissolved in a suitable solvent, known as a flux, which has a lower melting point. The crystal is then grown by slowly cooling the saturated solution, allowing the desired compound to crystallize. researchgate.net

This technique is particularly valuable for obtaining large, high-quality single crystals of complex borates for applications like nonlinear optics. Yttrium Calcium Oxyborate (YCa₄O(BO₃)₃, or YCOB) single crystals have been grown using this method. tandfonline.comresearchgate.netlvb.lt In one approach, polycrystalline YCOB powder was dissolved in a lithium carbonate (Li₂CO₃) flux. tandfonline.comresearchgate.netlvb.lt By carefully controlling the cooling rate, flux-free YCOB crystals with dimensions of several millimeters were obtained. tandfonline.comresearchgate.net Other fluxes, such as boron trioxide (B₂O₃), have also been used to grow YCOB crystals. osti.gov The choice of flux is critical and depends on its ability to dissolve the target material without forming unwanted side-products. researchgate.net Similarly, other borate crystals have been grown using fluxes like Na₂B₄O₇ or Bi₂O₃-B₂O₃. mdpi.commdpi.com

Table 4: Examples of Non-Conventional Synthesis of Calcium Borates

Synthesis Method Target Compound Precursors/Flux Key Conditions Reference(s)
Microwave-Hydrothermal Ca₂B₂O₅·H₂O whiskers CaCl₂, Na₂B₄O₇·10H₂O, NaOH 140°C for 2 hours bsb-muenchen.de
Microwave-Assisted Yttrium Orthoborate (YBO₃) Y₂O₃, H₃BO₃ Microwave heating mdpi.com
Flux Growth Yttrium Calcium Oxyborate (YCOB) YCOB powder, Lithium Carbonate flux Slow cooling from melt tandfonline.comresearchgate.netlvb.lt
Flux Growth Gallium Borate (GaBO₃) Ga₂O₃, B₂O₃, Bi₂O₃-3B₂O₃ flux Slow cooling from 850°C to 700°C mdpi.com

Control of Purity, Stoichiometry, and Morphology in this compound Synthesis

The functional properties of this compound compounds are intrinsically linked to their chemical and physical characteristics. mdpi.comresearchgate.net Therefore, the precise control over purity, stoichiometry, and morphology during synthesis is a critical aspect of producing materials tailored for specific applications. mdpi.comresearchgate.net Various synthesis methodologies offer different levels of control over these parameters, which can be manipulated by adjusting reaction conditions.

The quality and purity of the final this compound product are dependent on numerous factors, including the origin and purity of the raw materials and the refinement techniques employed during synthesis. borax.com Synthetic production routes are often favored for achieving high purity, as they circumvent the mineral impurities commonly found in naturally occurring borates like colemanite and ulexite (B576465). google.com

Wet chemical methods, such as co-precipitation, are particularly effective for producing high-purity this compound nanostructures. researchgate.netijmaterials.com These techniques allow for the mixing of starting materials at a molecular level, which can lead to greater homogeneity and lower formation temperatures compared to conventional solid-state reactions. mdpi.comresearchgate.net In solid-state synthesis, phase purity can be enhanced by carefully controlling the calcination temperature and the ratio of reactants. researchgate.net For instance, using a slight excess (e.g., 2wt%) of a boron source like ammonium tetraborate tetrahydrate has been shown to promote the formation of a single calcium tetraborate phase. researchgate.net Post-synthesis washing steps are also crucial for removing any unreacted precursors or by-products. google.com

Stoichiometric control is fundamental in determining the specific this compound compound that is formed. Different synthesis methods provide various handles for manipulating the elemental ratios in the final product.

In solid-state reactions , the initial molar ratio of precursors, such as calcium carbonate (CaCO₃) and boric acid (H₃BO₃), dictates the resulting crystalline phase.

For precipitation methods , the molar ratio of reactants in the solution is a key determinant. A CaO/B₂O₃ ratio between 0.3 and 0.5, for example, favors the formation of calcium tetraborate (CaB₄O₇), while higher ratios can lead to metaborate phases.

When synthesizing crystalline calcium hexaborate tetrahydrate in an aqueous slurry , the molar ratio of lime (CaO) to boric acid is a critical parameter, typically maintained in the range of 0.05:1 to 0.15:1. google.comgoogle.com

Advanced methods like organic steric entrapment offer a route to producing powders with strict stoichiometric control. whiterose.ac.uk

Post-synthesis annealing also plays a crucial role. The temperature of the thermal treatment can induce phase transformations, leading to different stoichiometries. For example, nanoparticles produced by co-precipitation may form calcium metaborate (CaB₂O₄) when annealed at 900 °C, while annealing at a higher temperature of 970 °C yields calcium tetraborate (CaB₄O₇). mdpi.comnih.gov

The morphology, including particle size, shape, and crystal structure, is heavily influenced by the synthesis parameters. mdpi.comresearchgate.net

Co-precipitation followed by thermal treatment is a widely used technique to produce this compound nanoparticles. nih.govtandfonline.com Within this method, the annealing temperature and duration are primary factors controlling particle size; higher temperatures and longer annealing times generally result in larger particles. mdpi.comnih.gov Researchers have successfully synthesized nanoparticles in the size range of 6 to 15 nm by manipulating these conditions. mdpi.com The use of capping agents, such as polyvinylpyrrolidone (B124986) (PVP), during precipitation is an effective strategy to control particle size and prevent agglomeration. mdpi.comnih.gov

Hydrothermal synthesis offers another powerful route for morphology control. The pH of the initial solution directly influences the crystal growth mechanism. researchgate.net Acidic conditions can promote the self-assembly of nano-plates, whereas alkaline environments tend to produce individual, rod-like particles. researchgate.net Specific phases, such as priceite (4CaO·5B₂O₃·7H₂O) under weakly basic conditions and parasibirskite (2CaO·B₂O₃·H₂O) under alkaline conditions, can be targeted by adjusting the pH. researchgate.net

Template-assisted synthesis can be employed to create more complex morphologies. For instance, a hydrothermal route using PVP and sodium acetate (B1210297) as soft templates has been used to produce mushroom-like this compound structures. entomoljournal.com

The following tables summarize key research findings on the control of this compound synthesis.

Table 1: Influence of Synthesis Method and Parameters on Stoichiometry

Synthesis Method Key Parameters Precursors Resulting Stoichiometry/Phase
Solid-State Reaction Calcination Temperature (840 °C), 2wt% excess ATB CaCO₃, Ammonium tetraborate tetrahydrate (ATB) α-CaB₄O₇ researchgate.net
Precipitation Molar CaO/B₂O₃ ratio (0.3-0.5) Calcium source, Boron source CaB₄O₇
Aqueous Slurry Molar CaO:H₃BO₃ ratio (0.05-0.15:1), Temperature (85-105 °C) Lime (CaO), Boric Acid (H₃BO₃) Crystalline calcium hexaborate tetrahydrate (CaO·3B₂O₃·4H₂O) google.com
Co-precipitation + Annealing Annealing Temperature (900 °C) CaCl₂, Na₂B₄O₇ Calcium metaborate (CaB₂O₄) mdpi.comnih.gov

| Co-precipitation + Annealing | Annealing Temperature (970 °C) | CaCl₂, Na₂B₄O₇ | Calcium tetraborate (CaB₄O₇) mdpi.comnih.gov |

Table 2: Influence of Synthesis Parameters on Morphology

Synthesis Method Key Parameters Additives/Modifiers Resulting Morphology
Co-precipitation + Annealing Annealing Temperature & Time Polyvinylpyrrolidone (PVP) Nanoparticles (6-15 nm); size increases with temperature and time mdpi.comnih.gov
Hydrothermal Synthesis pH of starting solution (Weakly Basic) - Priceite phase researchgate.net
Hydrothermal Synthesis pH of starting solution (Alkaline) - Parasibirskite phase, rod-like particles researchgate.net
Hydrothermal Synthesis pH of starting solution (Low pH) - Self-assembled nano-plates researchgate.net
Template-Assisted Hydrothermal - PVP, Sodium Acetate Mushroom-like structures entomoljournal.com

| In-situ Modification | Reaction Temperature (70 °C) | Oleic Acid | Hydrophobic nanoparticles researchgate.net |

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 16211434
Calcium oxide 14778
Boron oxide 14768
Calcium carbonate 516889
Boric acid 7628
Calcium tetraborate 9816867
Calcium metaborate 166938
Calcium hexaborate tetrahydrate 166940
Ammonium tetraborate tetrahydrate 16212453
Calcium chloride 5284359
Borax (Sodium tetraborate decahydrate) 16211214
Polyvinylpyrrolidone 7459
Sodium acetate 517045
Oleic acid 445639
Priceite 167232
Parasibirskite -
Colemanite 159518
Ulexite 166898

Crystallographic and Structural Elucidation of Calcium Borates

Polymorphism and Phase Transitions in Calcium Borate (B1201080) Systems

Calcium borates exhibit a range of polymorphic forms and undergo phase transitions when subjected to high pressure or temperature. These transformations lead to significant changes in their crystal structures and properties.

The application of high pressure is a key method for synthesizing novel polymorphic forms of calcium borates, often resulting in structures with higher coordination numbers for the constituent atoms.

A notable example is calcium metaborate (B1245444) (CaB₂O₄), which displays several high-pressure polymorphs. The normal pressure form, CaB₂O₄-I, transforms into CaB₂O₄-II at pressures between 1.2 and 1.5 GPa, where half of the boron atoms change from triangular to tetrahedral coordination. znaturforsch.comnih.gov Further increasing the pressure to 15–25 kbar (1.5-2.5 GPa) at 900 °C yields CaB₂O₄-III, in which two-thirds of the boron atoms are tetrahedrally coordinated. nih.govsemanticscholar.org At pressures between 2.5 and 4.0 GPa, the CaB₂O₄-IV phase is formed, where all boron atoms adopt tetrahedral coordination. znaturforsch.comnih.govsemanticscholar.org This progression clearly illustrates the pressure-coordination rule, where higher pressure favors higher coordination numbers.

Similarly, a new high-pressure polymorph of calcium tetraborate (B1243019), β-CaB₄O₇, was synthesized from calcium oxide and boron oxide at 7.7 GPa and 1100 °C. znaturforsch.comresearchgate.net This phase is isotypic with SrB₄O₇ and features a network of linked BO₄ tetrahedra. researchgate.net The synthesis of these high-pressure phases demonstrates the structural flexibility of the calcium borate system.

Table 1: High-Pressure Polymorphs of this compound (CaB₂O₄)

Phase Synthesis Pressure Boron Coordination
CaB₂O₄-I Normal Pressure All triangular (BO₃)
CaB₂O₄-II 1.2–1.5 GPa 50% triangular (BO₃), 50% tetrahedral (BO₄)
CaB₂O₄-III 1.5-2.5 GPa (at 900°C) 33% triangular (BO₃), 67% tetrahedral (BO₄)
CaB₂O₄-IV 2.5–4.0 GPa All tetrahedral (BO₄)

Heating induces significant structural changes in this compound crystals, particularly in hydrated and amorphous forms. The thermal decomposition of the naturally occurring mineral colemanite (Ca₂B₆O₁₁·5H₂O) is a well-studied example. This process occurs in multiple stages:

Dehydration and Dehydroxylation: Between 325°C and 440°C, colemanite loses its bound water molecules and hydroxyl groups. graphyonline.com This process involves two main endothermic events, one around 380-388°C and another around 400-404°C, corresponding to the removal of OH groups and molecular water, respectively. graphyonline.comupb.roresearchgate.net

Amorphization: Following water loss, the crystal structure becomes amorphous in the temperature range of 350°C to 650°C. upb.ro

Recrystallization: Above 650°C, the amorphous material begins to recrystallize into new, anhydrous this compound phases, such as calcium metaborate (CaB₂O₄, or CaO·B₂O₃) and dithis compound (2CaO·B₂O₃). upb.ro

Studies on synthetically prepared amorphous this compound nanoparticles also reveal thermally induced transformations. Amorphous powders begin to crystallize at around 750°C, initially forming calcium metaborate (CaB₂O₄). nih.gov Upon further heating to 970°C, the formation of calcium tetraborate (CaB₄O₇) is observed. nih.govnih.gov

Table 2: Thermal Transformation of this compound Nanoparticles

Annealing Temperature (°C) Resulting Crystalline Phase
750 Calcium metaborate (CaB₂O₄)
970 Calcium tetraborate (CaB₄O₇)

Detailed Crystal Structure Analysis of this compound Compounds

The precise arrangement of atoms in this compound crystals has been elucidated using a variety of advanced analytical techniques, providing a deep understanding of their structural chemistry.

X-ray diffraction is a primary tool for identifying the crystal structure and phase composition of calcium borates. High-temperature XRD (HTXRD) has been instrumental in tracking the real-time structural changes during the thermal decomposition of colemanite. upb.ro These studies confirmed the transition from the crystalline colemanite phase to an amorphous state and subsequent recrystallization into CaB₂O₄ and 2CaO·B₂O₃. upb.ro The XRD patterns of various calcium borates are well-documented in the International Centre for Diffraction Data (ICDD) database, with standard cards available for phases like CaB₂O₄ (ICDD PDF 32-0155) and CaB₄O₇ (ICDD PDF 83-2025). nih.govrsc.org Rietveld refinement of XRD data allows for the precise determination of lattice parameters and atomic positions. rsc.org For instance, the crystal structure of colemanite (Ca₂B₆O₁₁·5H₂O) is monoclinic with space group P2₁/a. journalssystem.comwebmineral.com

Neutron diffraction provides complementary information, especially for locating light atoms like hydrogen and for studying glassy materials. Neutron diffraction studies on this compound glasses have helped to determine the fraction of four-fold coordinated boron atoms and to understand the arrangement of network-modifying calcium ions within the borate glass network. researchgate.netacs.org Combined synchrotron X-ray and neutron powder diffraction have been used to solve complex structures, such as the β-phase of Ca(BD₄)₂. acs.org

Table 3: Crystallographic Data for Select this compound Compounds from XRD

Compound Formula Crystal System Space Group ICDD PDF No.
Colemanite Ca₂B₆O₁₁·5H₂O Monoclinic P2₁/a 33-0267
Calcium Metaborate CaB₂O₄ Orthorhombic Pnca 32-0155
Calcium Tetraborate CaB₄O₇ Orthorhombic Pbca 83-2025
β-Calcium Tetraborate β-CaB₄O₇ Orthorhombic Pmn2₁ N/A

High-resolution transmission electron microscopy (HRTEM) and selected-area electron diffraction (SAED) are powerful techniques for analyzing the microstructure and crystallography of materials at the nanoscale. These methods have been applied to study synthetic this compound whiskers, identified as monoclinic Ca₂B₂O₅·H₂O. scientific.net TEM images revealed the whisker morphology, while SAED patterns confirmed their single-crystalline nature. scientific.net HRTEM is particularly advantageous for investigating very small particles and mixtures of different phases. scientific.net

Scanning electron microscopy (SEM) is also used to assess the surface morphology of this compound materials. For instance, SEM has shown that as-deposited CaB₂O₄ thin films are free of cracks and pinholes. rsc.org

Structural Characterization of Borate Anion Groups and Their Connectivity in Calcium Borates

The structural diversity of borates stems from the ability of boron to form both trigonal planar BO₃ groups and tetrahedral BO₄ groups. These fundamental building units can link together by sharing oxygen atoms to form a vast array of complex anions, from isolated groups to infinite chains, layers, and three-dimensional frameworks.

In calcium orthoborate, Ca₃(BO₃)₂, the structure is composed of isolated, nearly planar BO₃³⁻ groups, along with Ca²⁺ ions. iucr.orgunicamp.br The structure of this compound chloride, Ca₂BO₃Cl, also contains distinct BO₃ groups arranged in layers alternating with layers of calcium and chloride ions. iucr.org

More complex connectivity is observed in other calcium borates. The structure of calcium tetraborate (α-CaB₄O₇) is characterized by a three-dimensional boron-oxygen framework. This framework is built from a complex polyanion, (B₈O₁₄)⁴⁻, which consists of four BO₄ tetrahedra and four BO₃ triangles. iaea.org In the high-pressure polymorph, β-CaB₄O₇, the network is composed exclusively of linked BO₄ tetrahedra, a common feature in high-pressure borate synthesis. znaturforsch.comresearchgate.net The hydrated mineral colemanite contains infinite [B₃O₄(OH)₃]²⁻ chains, which are themselves composed of rings of two BO₄ tetrahedra and one BO₃ triangle. journalssystem.com This variety in anion connectivity is a defining feature of this compound crystal chemistry.

Analysis of Trigonal and Tetrahedral Boron Coordination in Calcium Borates

The crystal chemistry of borates is characterized by the presence of boron atoms in both trigonal and tetrahedral coordination with oxygen. mdpi.com These BO₃ triangles and BO₄ tetrahedra connect at their corners to create rigid anionic frameworks. mdpi.com The average B-O bond lengths for these units are approximately 1.370 Å for triangles and 1.476 Å for tetrahedra. mdpi.com

The coordination of boron in calcium borates is not fixed and can be influenced by external conditions and the specific crystalline form (polymorph). For instance, in calcium metaborate (CaB₂O₄), different polymorphs exhibit different boron coordination environments. nih.gov In the form stable at normal temperatures, CaB₂O₄(I), boron atoms are in trigonal coordination. nih.gov However, in a high-pressure modification, CaB₂O₄(II), half of the boron atoms shift to tetrahedral coordination. nih.gov In another high-pressure form, CaB₂O₄(IV), all boron atoms are located in oxygen tetrahedra. nih.gov

Studies involving the incorporation of boron into calcium carbonate (calcite) have shown that boron can exist in both trigonal and tetrahedral states within the calcite crystal structure. arizona.eduacs.org Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), confirm the presence of both B(3) (trigonal) and B(4) (tetrahedral) coordination. acs.org The relative amounts of these coordination states can be affected by factors like pH and the concentration of boron in the solution from which the crystals are formed. nih.gov At lower boron concentrations, tetrahedral coordination is often preferred in precipitated calcium carbonate. nih.gov

Coordination of Boron in Various this compound Compounds
Compound/PolymorphBoron CoordinationNotes
CaB₂O₄ (I)Trigonal (BO₃)Stable at normal temperature and pressure. nih.gov
CaB₂O₄ (II)50% Trigonal (BO₃), 50% Tetrahedral (BO₄)Synthesized at 12–15 kbar pressure. nih.gov
CaB₂O₄ (IV)Tetrahedral (BO₄)High-pressure polymorph. nih.gov
Boron in Calcite (CaCO₃)Both Trigonal (BO₃) and Tetrahedral (BO₄)Boron impurities can substitute for carbonate groups. arizona.eduacs.org

Role of Calcium Cations in this compound Framework Stabilization

The calcium ions establish a robust three-dimensional network through their coordination with the surrounding anions. In Ca₂BO₃Cl, the calcium atoms exhibit a sevenfold coordination, creating polyhedra of two types: CaCI₃O₄ and CaCI₂O₅. iucr.org Each isolated, planar BO₃ group is coordinated by seven different calcium atoms. iucr.org This extensive coordination and the linking of the Ca-O polyhedra through shared edges and vertices create a stable framework. acs.org The ability of calcium to form these stable bridges is fundamental to the structural integrity of the compound. researchgate.net Similarly, in aluminosilicate (B74896) frameworks, alkali and alkaline-earth cations are essential for balancing the charge from aluminate groups and providing stability to the structure, a principle that also applies to borates. mdpi.com

Defect Chemistry and Non-Stoichiometry in this compound Structures

Defect chemistry involves the study of imperfections within a crystal lattice, which can significantly influence a material's properties. These defects can include vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and substitutions (replacement of one type of atom or ion with another).

In the context of borates, a common form of defect is substitutional. Research has shown that borate (BO₃³⁻) or boric acid can substitute for carbonate (CO₃²⁻) groups in the crystal structure of calcite (CaCO₃), requiring a coupled substitution mechanism to maintain charge neutrality. arizona.edu Similarly, in calcium phosphate (B84403) ceramics, borate (BO₃³⁻) groups can substitute for phosphate (PO₄³⁻) anions in the crystal lattice. mdpi.com

Non-stoichiometry refers to a state where the elemental composition of a compound deviates from the ideal ratio predicted by its chemical formula. This is often a result of lattice defects. An example can be seen in the transformation of sodium this compound glasses into hydroxyapatite (B223615). nih.gov The process can initially lead to the formation of calcium-deficient hydroxyapatite, an amorphous, non-stoichiometric intermediate, before it crystallizes into a more ordered state. nih.gov The structure of calcium borates can also be amorphous, particularly when synthesized at lower temperatures, and crystallization may only begin at higher annealing temperatures, such as 750°C. researchgate.netresearchgate.net This transition from an amorphous to a crystalline state involves the ordering of atoms and the reduction of structural defects.

Spectroscopic and Spectrochemical Characterization of Calcium Borates

Nuclear Magnetic Resonance (NMR) Spectroscopy of Calcium Borate (B1201080)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the local structure of materials, providing quantitative information about atomic coordination and connectivity. ingentaconnect.com In the study of calcium borates, NMR of ¹¹B, ¹⁷O, and ⁴³Ca nuclei offers complementary insights into the borate network and the role of the calcium modifier cation.

¹¹B is a highly receptive nucleus for NMR, making it an excellent probe for the structural organization of borate materials. ¹¹B NMR can clearly distinguish between three-coordinate ( biointerfaceresearch.comB) and four-coordinate ( nih.govB) boron environments. ualberta.ca The resonance for biointerfaceresearch.comB sites typically appears at higher frequencies (5 to 20 ppm) and is characterized by a large quadrupolar coupling constant (CQ) of about 2.5 to 2.7 MHz. ualberta.caaip.org

A key study on polycrystalline calcium metaborate (B1245444) (CaB₂O₄), where each boron is bonded to one non-bridging and two bridging oxygens, determined a quadrupole coupling constant of 2.58 ± 0.02 MHz, consistent with three-coordinated boron. aip.orgaip.org However, the asymmetry parameter (η) was found to be 0.55 ± 0.01, a value significantly larger than that for symmetric BO₃ units. aip.orgaip.org This large asymmetry was attributed to the presence of a non-bridging oxygen in the boron coordination shell, demonstrating the sensitivity of ¹¹B NMR to subtle changes in the local symmetry of the boron site. aip.org

High-field Magic-Angle Spinning (MAS) NMR studies on a series of polycrystalline binary borates have established a correlation between the ¹¹B isotropic chemical shift (δiso) and the degree of connectivity for three-coordinate boron. stanford.edu The chemical shifts generally increase as bridging oxygens are replaced by non-bridging oxygens. stanford.edu This allows for a more detailed understanding of the borate network structure beyond a simple biointerfaceresearch.comB versus nih.govB count. In calcium fructoborate, ¹¹B NMR has been used to show that the addition of calcium carbonate promotes the transformation of boron from three-coordinated to four-coordinated units. researchgate.netindexcopernicus.com

The following table presents ¹¹B NMR parameters for different boron sites in selected borate compounds, illustrating the distinction between coordination environments.

Table 2. ¹¹B NMR Parameters for Boron Sites in Borate Compounds.
CompoundBoron Site TypeIsotropic Chemical Shift (δiso, ppm)Quadrupolar Coupling Constant (CQ, MHz)Asymmetry Parameter (η)Reference
Calcium Metaborate (CaB₂O₄) biointerfaceresearch.comB (2 bridging, 1 non-bridging O)-2.58 ± 0.020.55 ± 0.01 aip.orgaip.org
Boric Acid (H₃BO₃) biointerfaceresearch.comB0-- researchgate.net
Crystalline B₂O₃ biointerfaceresearch.comB (3 bridging O)14.6-- stanford.edu

While more challenging, ¹⁷O and ⁴³Ca NMR provide direct information about the oxygen and calcium environments, respectively. ⁴³Ca is the only NMR-active stable isotope of calcium, but it suffers from a very low natural abundance (0.135%) and is a quadrupolar nucleus, making its study difficult. researchgate.net Despite these challenges, ⁴³Ca solid-state NMR has been shown to be highly sensitive to the local structure, with the chemical shift correlating to details like Ca-O bond length and coordination number. researchgate.net In glasses, ⁴³Ca NMR can distinguish whether the calcium ion is acting to charge-balance a non-bridging oxygen (NBO) or a charge deficiency in the network framework. researchgate.net

¹⁷O NMR, often requiring isotopic enrichment, can differentiate between various oxygen sites, such as bridging oxygens (B-O-B) and non-bridging hydroxyl groups (B-OH). nsf.gov In studies of boron oxide materials, ¹⁷O NMR signals for B-OH groups are typically found around 50-60 ppm, while bridging B-O-B signals appear at higher frequencies (around 90 ppm). nsf.gov Ultra-high field NMR can even resolve different types of bridging oxygen environments, such as those in borate rings versus linear chains. nsf.gov Although specific detailed studies focusing solely on ¹⁷O and ⁴³Ca NMR of simple calcium borates are limited in the reviewed literature, the established methodologies show great potential for providing a more complete picture of the atomic-level structure.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) of Calcium Borate

X-ray based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for determining the elemental composition, chemical states, and local coordination environment of atoms in calcium borates.

XPS is a surface-sensitive technique that provides information on elemental composition and the chemical valence state of the elements present. publish.csiro.au In studies of this compound nanoparticles and thin films, XPS has been used to confirm the presence of the expected elements and their ionization states. psu.eduscientific.net For example, in the analysis of this compound nanoparticles used as lubricant additives, XPS was employed to investigate the chemical states of elements on worn steel surfaces, helping to elucidate the antiwear mechanism. scientific.netresearchgate.net Similarly, XPS analysis of amorphous CaB₂O₄ thin films deposited by atomic layer deposition (ALD) showed all the expected ionizations, confirming the film's composition. psu.edu

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, is element-specific and provides detailed information on the local electronic structure and coordination geometry of the absorbing atom, even in amorphous materials. uu.nl Ca K-edge XAS is a direct probe of the calcium local environment. nih.gov Studies have shown that the spectra are primarily influenced by the coordination number and site symmetry at the calcium center. nih.govacs.org While the rising edge features in crystalline materials are complex due to multiple scattering, the pre-edge region is a sensitive probe of the coordination environment. nih.gov In studies of silver-containing calcium aluminoborate glasses, Ag K-edge XAS showed that the average silver environment is coordinated by two oxygens. researchgate.net This demonstrates the capability of XAS to determine the local structure around specific elements within a complex borate glass matrix.

Electronic Structure and Oxidation State Analysis in this compound Materials

The electronic structure and oxidation states of the constituent elements in this compound materials are primarily investigated using X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive quantitative spectroscopic technique provides insights into the elemental composition, empirical formula, and the chemical and electronic state of the elements within the material.

In lanthanum calcium oxoborate (LaCa₄O(BO₃)₃), XPS has been used to evaluate the surface and near-surface chemistry. High-resolution photoemission measurements of the core levels—La 3d and 4d, Ca 2p, B 1s, and O 1s—confirm the elemental composition and their respective oxidation states. researchgate.net For instance, the binding energy of the La 3d core level can confirm its +3 oxidation state. researchgate.net Similarly, studies on vanadyl-doped alkali this compound glasses have shown that at high concentrations of the dopant, the oxidation state can change from V⁴⁺ to V⁵⁺, a phenomenon confirmed through the intensity changes in electron paramagnetic resonance (EPR) signals. scispace.com The typical oxidation state for calcium in these compounds is +2, and for boron, it is +3, which are stable and common oxidation states for these elements. txst.edu

Local Atomic Environments and Bonding Character from XAS of Calcium Borates

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the local atomic environment and bonding characteristics in materials like calcium borates, especially in non-crystalline or amorphous systems. digitellinc.com XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the coordination number, bond distances, and the geometry of the local environment around a specific absorbing atom. digitellinc.comresearchgate.net

For calcium-containing materials, XANES spectra are sensitive to the coordination environment of the calcium atom, including coordination number, bond distance, and bond angles. digitellinc.com In studies of calcium aluminoborate glasses, silver K-edge XAS was used to characterize the environment of silver ions. The results showed that the average Ag environment in the Ca-aluminoborate glass differs from that in borosilicate glasses. researchgate.net EXAFS analysis revealed that silver in the borosilicate glasses is coordinated by two oxygen atoms, similar to crystalline Ag₂O, but with longer Ag-O bond distances. researchgate.net

Similarly, XAS studies on calcite nanocrystals have shown that while the coordination numbers of the Ca-O and Ca-Ca shells remain consistent, the bond lengths can be modified by different thermal treatments, indicating atomic rearrangement. mdpi.com These studies underscore the capability of XAS to provide detailed insights into the first shell configurations and local atomic structure in calcium-containing compounds, which is often difficult to obtain via other methods like Nuclear Magnetic Resonance (NMR). dntb.gov.ua

Luminescence and Optical Spectroscopies of Doped Calcium Borates

This compound materials, when doped with activator ions, particularly rare-earth elements, exhibit significant luminescence properties. These properties are explored using various optical spectroscopy techniques, including photoluminescence (PL), which involves excitation with photons, and scintillation, which is luminescence induced by ionizing radiation. The host material, such as calcium tetraborate (B1243019) (CaB₄O₇) or this compound chloride (Ca₂BO₃Cl), provides a stable chemical environment for the rare-earth ions, allowing for efficient luminescent transitions. researchgate.netcdmf.org.br The study of excitation and emission spectra, along with luminescence decay kinetics, reveals the nature of the electronic transitions and the potential applications of these materials as phosphors or scintillators. researchgate.netscientific.net

Luminescence Properties of Rare-Earth Doped Calcium Borates

The introduction of rare-earth ions into the this compound host lattice creates materials with distinct and useful luminescent properties. The specific emission characteristics are dependent on the chosen rare-earth dopant.

Europium (Eu³⁺/Eu²⁺): Europium-doped this compound is known for its strong emissions. In calcium orthoborate, both Eu²⁺ and Eu³⁺ emission peaks are observed. scientific.net Intense Eu²⁺ 5d-4f and Eu³⁺ 4f-4f emission peaks are seen upon excitation at 265 nm and 385 nm, respectively. scientific.net The decay times for these emissions are approximately 230 ns for Eu²⁺ and 1.5 ms (B15284909) for Eu³⁺. scientific.net The fluorescence of Eu³⁺ is particularly sensitive to its local environment, making it a useful probe for studying the host lattice structure. cdmf.org.brgrafiati.com

Terbium (Tb³⁺): Terbium-doped this compound chloride (Ca₂BO₃Cl) phosphors exhibit characteristic green luminescence due to the ⁴f-⁴f electronic transitions of Tb³⁺ ions. researchgate.net Upon excitation at 280 nm, these phosphors show prominent emission peaks. The highest scintillation intensity has been noted in samples with a 0.3% Tb concentration. researchgate.net

Dysprosium (Dy³⁺): When Ca₂BO₃Cl is doped with dysprosium, it displays scintillation peaks at approximately 485 nm, 580 nm, and 675 nm, which correspond to the ⁴f-⁴f transitions of Dy³⁺. researchgate.net The highest scintillation intensity was observed in samples with a 1.0% Dy³⁺ concentration. The decay time for these transitions is about 0.6 ms. researchgate.net

Cerium (Ce³⁺): Cerium-doped this compound crystals show luminescence from the 5d-4f transitions of Ce³⁺. In Ce-doped Ca₂BO₃Cl, a sharp peak around 370 nm is observed in both photoluminescence and scintillation spectra. researchgate.net

Samarium (Sm³⁺): Samarium-doped lanthanum this compound phosphors are characterized by a dominant red emission centered around 598 nm, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition of Sm³⁺. grafiati.com These phosphors can be efficiently excited by near-UV (around 398 nm) and blue light (around 469 nm). grafiati.com

The table below summarizes the characteristic emissions of rare-earth doped calcium borates.

Rare-Earth DopantHost MaterialKey Emission Wavelengths (nm)Transition Type
Europium (Eu³⁺/Eu²⁺)Calcium OrthoborateEu²⁺ and Eu³⁺ emissions5d-4f (Eu²⁺), 4f-4f (Eu³⁺)
Terbium (Tb³⁺)Ca₂BO₃ClGreen emission4f-4f
Dysprosium (Dy³⁺)Ca₂BO₃Cl485, 580, 6754f-4f
Cerium (Ce³⁺)Ca₂BO₃Cl~3705d-4f
Samarium (Sm³⁺)Lanthanum this compound~5984f-4f (⁴G₅/₂ → ⁶H₇/₂)

Photoluminescence and Scintillation Phenomena in this compound Crystals

Photoluminescence in this compound crystals is initiated by the absorption of photons, typically in the UV range, which excites the electrons of the dopant ions to higher energy states. The subsequent relaxation of these electrons back to their ground state results in the emission of light at specific wavelengths, characteristic of the dopant. For example, in Tb-doped Ca₂BO₃Cl, excitation at 280 nm leads to the characteristic 4f-4f emission of Tb³⁺. researchgate.net

Scintillation is a similar process but is triggered by ionizing radiation, such as X-rays or gamma rays. The energy from the radiation creates a cascade of secondary electrons and electron-hole pairs within the crystal lattice. This energy is then transferred to the activator ions (dopants), causing them to excite and subsequently emit light upon de-excitation. Undoped calcium metaborate (CaB₂O₄) can show an intrinsic emission band between 300-400 nm, attributed to self-trapped excitons (STEs). mdpi.com However, the efficiency of scintillation is greatly enhanced by doping with rare-earth ions. In Dy³⁺-doped Ca₂BO₃Cl, X-ray induced scintillation results in multiple emission peaks from Dy³⁺ ions. researchgate.net These materials also often exhibit thermally stimulated luminescence (TSL), or thermoluminescence, where trapped energy is released as light upon heating, a property useful for radiation dosimetry. researchgate.netnaist.jp

Theoretical and Computational Investigations of Calcium Borate Systems

Density Functional Theory (DFT) Studies on Calcium Borate (B1201080)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to solid-state materials, including various calcium borate compounds, to predict a wide range of properties from first principles.

DFT calculations provide deep insights into the electronic band structure, density of states (DOS), and the nature of chemical bonds within this compound crystals.

In a study of amorphous bismuth this compound (Bi₆Ca₂O₂₈B₁₂), first-principle calculations revealed that the valence band is primarily formed by the O-2p orbital states. The introduction of a thulium dopant was found to increase the material's band gap. Charge density calculations highlighted the significant roles of bismuth and oxygen in the material's formation. researchgate.net For pyroborate calcium (Ca₂B₂O₅), calculations using the INDO/S method showed that the valence band is composed of contributions from the 2p orbitals of both boron and oxygen atoms. Conversely, the lower edge of the conduction band is mainly derived from Ca atomic orbitals, indicating that charge transfer from oxygen to calcium orbitals is a key contributor to the material's polarizability. sioc-journal.cn

Further investigations into the electronic properties of La₂CaB₁₀O₁₉ (LCB) determined it to be a semiconductor with an indirect band gap of approximately 4.45 eV. capes.gov.br The analysis of chemical bonding in various borate systems, such as those containing fluorine or hydroxyl groups, provides a comparative understanding. For instance, in BiB₂O₄F, the calculated bond orders for Bi-O, Bi-F, B-O, and B-F are 0.08–0.15 e, 0.03–0.04 e, 0.60–0.67 e, and 0.45 e, respectively. tku.edu.tw This quantitative data on bond order helps in understanding the relative strength and nature (covalent vs. ionic) of the interactions within the crystal lattice. tku.edu.twmdpi.com The partial density of states (PDOS) analysis for these complex borates shows that the upper valence bands are typically dominated by O-2p orbitals, with some mixing from other elements present, while the conduction band is mainly composed of orbitals from the metal cations. tku.edu.tw

Table 1: Calculated Electronic and Bonding Properties of Various Calcium-Containing Borates from DFT Studies.
CompoundBand Gap (eV)Valence Band CompositionConduction Band CompositionKey Bonding InsightsReference
Bi₆Ca₂O₂₈B₁₂ (amorphous)NarrowPrimarily O-2p statesSignificant Bi and O contributionDoping with Tm increases the band gap. researchgate.net
Ca₂B₂O₅Not specifiedB-2p and O-2p orbitalsMainly Ca orbitalsCharge transfer from O to Ca contributes significantly to polarizability. sioc-journal.cn
La₂CaB₁₀O₁₉~4.45 (Indirect)--Classified as a semiconductor. capes.gov.br
LiCaBO₃5.040--Predicted to be an insulator. Note: DFT-GGA typically underestimates band gaps. materialsproject.org

DFT is a crucial tool for predicting the most stable crystal structures (polymorphs) of a compound and their relative energetics. This is particularly important for materials like calcium borohydride (B1222165) (Ca(BH₄)₂), which is investigated for hydrogen storage and exhibits multiple structural phases.

Theoretical studies on Ca(BH₄)₂ have identified several low-energy crystal structure candidates. acs.org First-principles calculations, incorporating lattice dynamical contributions to the free energy, have been used to determine the relative stability of these phases as a function of temperature. acs.org For example, calculations predicted that a C2/c symmetry structure is a competitive ground-state (α phase) structure, being isoenergetic with the previously reported Fddd structure at 0 K but having a lower total free energy at higher temperatures due to larger entropy. acs.org The transition to the high-temperature β-phase is also supported by calculations showing an excess of vibrational entropy. researchgate.net The calculated total energy difference between the β-Ca(BH₄)₂ and α-Ca(BH₄)₂ phases at 0 K (without vibrations) is approximately 10.9 kJ/mol. researchgate.net

The stability of various phases can be compared by their formation energy or the "energy above the hull," which represents the energy of decomposition into the most stable set of materials at that composition. materialsproject.orgosti.gov A material with an energy above hull of 0 eV is considered thermodynamically stable. materialsproject.org DFT calculations for LiCaBO₃ show a formation energy of -3.021 eV/atom and an energy above hull of 0.000 eV/atom, indicating it is a stable compound. materialsproject.org

DFT can also predict the stability of novel or modified compounds. For instance, ab initio molecular dynamics (AIMD) simulations were used to study the reductive stability of various calcium salts for battery applications, including calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂). osti.gov These simulations showed that some salts readily decompose on a calcium metal surface, while others, like Ca[B(hfip)₄]₂, exhibit better stability. osti.gov

Table 2: Predicted Stability and Energetics of this compound Phases from DFT Calculations.
Compound/PhaseSymmetry (Space Group)Calculated PropertyValueSignificanceReference
α-Ca(BH₄)₂C2/c, Fddd, F2ddTotal Free EnergyLower than β-phase at low TIdentified as the stable low-temperature phase. acs.org
β-Ca(BH₄)₂P4̅ or P4₂/mStatic Energy Difference (vs α)+10.9 kJ/molMetastable at T=0 K, stabilized by entropy at high T. researchgate.net
γ-Ca(BH₄)₂PbcaTotal Free EnergyHigher than α and β phasesPredicted to be dynamically stable but not experimentally observable under normal conditions. acs.orgmdpi.com
LiCaBO₃Pbca (61)Energy Above Hull0.000 eV/atomPredicted to be a thermodynamically stable compound. materialsproject.org
Ca[B(hfip)₄]₂-Reductive StabilityRelatively stable on Ca surfacePromising candidate for calcium-ion battery electrolytes. osti.gov

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are particularly useful for studying dynamic processes like phase transitions and the behavior of materials at high temperatures. While direct MD studies on phase transitions in crystalline calcium borates are not widely reported, simulations of related systems provide valuable insights into the methodologies and potential behaviors.

For example, MD simulations have been used to investigate the structural phase transitions of calcium carbonate (CaCO₃) as a function of temperature and pressure. arxiv.orgaip.orgnih.gov These studies observed transitions from the calcite structure to other polymorphs (CaCO₃-IV and CaCO₃-V) with increasing temperature, characterized by the progressive disordering of the CO₃²⁻ ions. arxiv.orgaip.orgnih.gov Such simulations can classify transitions as first-order or continuous and reveal the atomic-level mechanisms driving the transformation. arxiv.org

In the context of calcium borates, MD has been employed to study the structure and thermal properties of molten CaO-B₂O₃ systems. These simulations, often combined with experimental techniques like neutron diffraction, help to elucidate the relationship between the melt structure (e.g., the coordination of boron atoms) and its thermal conductivity. researchgate.netdntb.gov.ua The simulations show that the degree of polymerization in the melt, represented by the non-bridging oxygen per tetrahedrally coordinated ion (NBO/T) factor, influences thermal properties. researchgate.net For calcium borohydride, experimental data points to a phase transition from the α-phase to the β-phase occurring between 440 K and 523 K. researchgate.netmdpi.com While DFT is used to understand the energetics, MD simulations could, in principle, model the kinetics and atomistic pathway of this transformation.

Atomistic simulations, including both classical MD and AIMD, are essential for understanding ion transport mechanisms, which is critical for applications like solid-state electrolytes. These simulations can track the movement of individual ions through the crystal lattice or amorphous network, revealing diffusion pathways and calculating transport properties like conductivity.

Simulations of aqueous calcium chloride (CaCl₂) solutions have shown that the balance of ion-ion and ion-water interactions is crucial for accurately modeling transport properties. researchgate.net In solid-state systems, MD simulations have been used to study ion transport in various materials, including membrane ion channels and glass electrolytes. jst.go.jpacs.org For borate-based materials, MD simulations can reveal how the glass network structure facilitates or hinders the movement of ions like Li⁺ or, potentially, Ca²⁺. dntb.gov.ua

Ab initio molecular dynamics (AIMD) simulations provide a quantum-mechanical treatment of the interatomic forces, offering higher accuracy for studying phenomena like electrolyte decomposition at electrode interfaces. osti.gov Studies on calcium-ion battery electrolytes have used AIMD to investigate the stability of different calcium salts and solvents on a calcium metal surface. These simulations can identify decomposition products and elucidate the microscopic mechanisms of charge transfer and bond breaking that govern the formation of the solid-electrolyte interphase (SEI). osti.gov For instance, the decomposition of certain anions was linked to a significant charge transfer from the calcium surface to the electrolyte molecule. osti.gov Such insights are vital for designing stable and efficient electrolyte systems for next-generation batteries.

First-Principles Calculations of Spectroscopic Properties of this compound

First-principles calculations, predominantly using DFT, are a powerful tool for predicting and interpreting the spectroscopic properties of materials. By calculating the electronic structure and vibrational modes, researchers can simulate spectra (e.g., optical, NMR, vibrational) that can be directly compared with experimental results, aiding in structural elucidation and property characterization.

In the study of luminescent materials, DFT has been successfully used to calculate the 4f→5d transition energies of Ce³⁺ ions doped into this compound hosts like CaB₂O₄ and Ca₂BO₃Cl. researchgate.net The calculated energies and Stokes shifts showed good agreement with experimental photoluminescence excitation spectra, allowing for confident assignment of the observed spectral features. researchgate.net Furthermore, these calculations can determine the band gap of the host material and the position of the dopant's energy levels relative to the host's conduction and valence bands, which is crucial for understanding luminescence mechanisms. For Ca₂BO₃Cl, the calculated band gap was 7.22 eV, consistent with the experimental value of 7.35 eV. researchgate.net

DFT is also used to aid in the interpretation of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. For calcium fructoborate, DFT calculations were performed on different structural models of the fructoborate moiety to determine the most stable configuration. The calculated vibrational frequencies for this stable structure were then used to improve the assignment of the experimental IR and Raman spectra. unlp.edu.ar Similarly, for Nd³⁺-doped sodium-calcium-borate glasses, spectroscopic properties have been studied to assess their potential for laser applications, with theoretical calculations providing a framework for understanding the local environment of the Nd³⁺ ions. uns.ac.id These examples demonstrate the synergy between first-principles calculations and experimental spectroscopy in advancing the understanding of this compound materials.

Computational Prediction and Interpretation of Vibrational Spectra for Calcium Boratemdpi.com

Computational methods, particularly DFT, are extensively used to predict and interpret the vibrational spectra (Infrared and Raman) of this compound compounds. These theoretical calculations allow for the assignment of specific vibrational modes to observed spectral bands, providing a deeper understanding of the material's structural units, such as the coordination of boron atoms (trigonal BO₃ or tetrahedral BO₄) and the nature of their connectivity.

In a study of calcium fructoborate, DFT calculations were performed on seven different structural models to determine the most stable conformation. The results of these theoretical investigations were crucial for improving the assignment of the experimental infrared and Raman spectra of the compound. nih.govunlp.edu.ar Similarly, for calcium borohydride (Ca(BH₄)₂), vibrational spectroscopy data from IR and Raman for its α- and β-polymorphs have been analyzed with the aid of DFT computations. mdpi.com These calculations help to correlate spectral features with structural properties, such as the slight differences between polymorphs that can influence their decomposition temperatures and hydrogen release characteristics. mdpi.com

The predictive power of these methods is also demonstrated in the study of the mineral takedaite (Ca₃(BO₃)₂). While experimental vibrational spectroscopy identified key bands, such as an intense Raman band at 1087 cm⁻¹ assigned to the B-O stretching vibration of BO₃ units, and infrared bands between 1163 and 1295 cm⁻¹, computational analysis provides a more detailed assignment of these trigonal borate stretching and bending modes. researchgate.net

The general approach involves optimizing the geometry of the this compound's crystal structure or molecular unit using a specific level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311+G**). unlp.edu.ar A vibrational analysis is then performed on the optimized geometry to calculate the harmonic frequencies. unlp.edu.ar These calculated frequencies, though often systematically different from experimental values, can be scaled to provide a reliable prediction of the vibrational spectrum, aiding in the precise assignment of experimental bands to specific atomic motions. unlp.edu.aracs.org

Table 1: Selected Experimental Vibrational Frequencies for this compound Compounds

CompoundVibrational ModeRaman Frequency (cm⁻¹)Infrared Frequency (cm⁻¹)Reference
Takedaite (Ca₃(BO₃)₂)BO₃ Stretching10871163, 1218, 1262, 1295 researchgate.net
Takedaite (Ca₃(BO₃)₂)BO₃ In-plane Bending712, 715- researchgate.net
Colemanite (Ca₂B₆O₁₁·5H₂O)OH Stretching3605Similar to Raman researchgate.net
Colemanite (Ca₂B₆O₁₁·5H₂O)H₂O Stretching3182, 3300, 3389, 3534Similar to Raman researchgate.net
Colemanite (Ca₂B₆O₁₁·5H₂O)BO₃/BO₄ Stretching876, 1065, 1084- researchgate.net

Theoretical NMR Parameter Calculations for this compound Systems

Theoretical calculations are indispensable for interpreting the complex solid-state Nuclear Magnetic Resonance (NMR) spectra of calcium borates. Methods like DFT, combined with techniques such as the Gauge-Including Projector Augmented Wave (GIPAW) method, allow for the ab initio calculation of NMR parameters, including chemical shifts (δ), nuclear quadrupole coupling constants (Cq), and asymmetry parameters (η). researchgate.netacs.org

These calculations provide a direct link between the atomic-scale structure and the measured NMR spectrum. For borate minerals, which can contain multiple, distinct boron environments (e.g., trigonal B(III) and tetrahedral B(IV)), experimental spectra often feature broad, overlapping peaks. rsc.orgresearchgate.net Theoretical calculations can deconvolute these spectra by assigning specific calculated parameters to crystallographically distinct boron sites.

A study on ulexite (B576465), a sodium this compound hydrate, combined high-field ¹¹B NMR spectroscopy with ab initio calculations to determine the electric field gradients (EFG) and nuclear quadrupole interaction parameters at the five distinct boron sites within its pentaborate polyanion structure. rsc.org The calculations revealed that the EFG is determined by multiple factors, including the electron distribution in the boron 2p orbitals and their interactions with calcium and oxygen orbitals. rsc.org

For this compound glasses, first-principles calculations have been used to simulate the ¹⁷O NMR spectra. researchgate.net These simulations can resolve bridging and non-bridging oxygen atoms that are otherwise difficult to distinguish experimentally, providing a more detailed picture of the glass network structure. researchgate.net Similarly, DFT calculations of ¹¹B NMR parameters for crystalline borates, including calcium metaborate (B1245444), show excellent agreement with experimental data, confirming the accuracy of these theoretical approaches. researchgate.netstanford.edu The process typically involves using the optimized crystal structure to compute the NMR shielding tensors and EFG, which are then used to simulate the expected NMR lineshapes. stanford.edu

Table 2: Comparison of Experimental and Calculated ¹¹B NMR Parameters for a Borate Compound

CompoundParameterExperimental ValueCalculated ValueReference
Crystalline B₂O₃δiso (ppm)14.6 ± 0.1- stanford.edu
Crystalline B₂O₃Cq (MHz)2.69 ± 0.01- stanford.edu
Ulexite (NaCaB₅O₆(OH)₆·5H₂O)Calculations performed to determine EFG and QI parameters for 5 distinct B sites rsc.org
Calcium Metaborate (CaB₂O₄)¹¹B MAS NMR spectrum analyzed with calculated line shapes stanford.edu

Note: Specific calculated values for direct comparison are often presented graphically as full spectral simulations rather than in tables.

Computational Design and Discovery of Novel this compound Materialsmdpi.comnih.gov

Computational methods are increasingly being used not just to analyze existing materials but also to design and predict new this compound compounds with desired properties. This "materials by design" approach leverages theoretical calculations to screen potential candidates, predict their stability, and evaluate their properties before attempting their synthesis in a laboratory, thereby accelerating the discovery process. mdpi.com

One major area of application is in the development of materials for energy storage. First-principles calculations have been employed to study the stability of novel fluorinated this compound salts for use as electrolytes in rechargeable calcium batteries. researchgate.netacs.org In one such study, the intrinsic and reductive stability of twelve different Ca salts with fluorinated borate and aluminate anions were computationally screened to identify the most promising designs for stable electrolytes. acs.orgresearchgate.net The calculations found that anions with high degrees of fluorination and significant steric hindrance were less stable, providing crucial design principles for future electrolyte development. acs.org

In the field of hydrogen storage, DFT calculations have been used to investigate the decomposition pathways of calcium borohydride (Ca(BH₄)₂). mdpi.com These studies predicted new intermediate compounds, such as CaB₂H₆, and evaluated the thermodynamic stability of various reaction pathways, offering insights into how hydrogen release can be optimized. mdpi.com

Computational design has also been successful in the discovery of new optical materials. Guided by theoretical analysis and prediction, researchers have successfully synthesized novel hydroxyborates, including a calcium-containing variant CaB₈O₁₅H₄, which were predicted to be promising deep-ultraviolet (DUV) nonlinear optical (NLO) crystals. The experimental measurements of the synthesized materials confirmed the computationally predicted properties, such as large bandgaps and strong NLO effects. researchgate.net This success highlights the power of a synergistic approach where computational predictions guide targeted experimental synthesis. mdpi.comresearchgate.net

Table 3: Examples of Computationally Designed or Investigated Novel this compound Systems

System/CompoundArea of ApplicationComputational MethodPredicted/Investigated PropertyReference
Fluorinated this compound Salts (e.g., Ca[B(hfip)₄]₂)Battery ElectrolytesFirst-principles calculationsIntrinsic and reductive stability, decomposition products researchgate.netacs.orgcsic.es
Ca(BH₄)₂ Decomposition Intermediates (e.g., CaB₂H₆)Hydrogen StorageDFTThermodynamic stability, reaction pathways mdpi.com
CaB₈O₁₅H₄Nonlinear OpticsDFTBandgap, second-harmonic generation (SHG) effect researchgate.net
Calcium FructoborateBioactive CompoundsDFTMost stable molecular structure nih.govunlp.edu.ar

Advanced Materials Applications of Calcium Borates Non Biological and Non Medical Focus

Calcium Borate (B1201080) in Ceramic and Glass Formulations [3, 9, 16, 25, 39]

Role of Calcium Borate as Fluxing Agents in Glazes and Enamels

In the realm of ceramics, calcium borates are essential components in glazes and enamels, primarily acting as powerful fluxing agents. alroko.dewikipedia.org A flux is a material that lowers the melting temperature of other materials, a critical function in the firing of ceramics. The addition of this compound to glaze formulations facilitates the formation of a glassy phase at lower temperatures. americanborate.com This is advantageous for several reasons: it reduces the energy consumption required for firing and allows for the use of a wider range of ceramic bodies. borax.com

The strong fluxing action of boron minerals, including this compound, is a key reason for their inclusion in many ceramic glazes and enamels. alroko.de By reducing the viscosity and surface tension of the molten glaze, calcium borates promote a smoother, more uniform coating on the ceramic substrate. americanborate.com This results in glazes with improved appearance and strength, as well as better resistance to mechanical and chemical attack. americanborate.com Furthermore, the use of borates can help to control the coefficient of thermal expansion of the glaze, ensuring a good "thermal fit" with the ceramic body to prevent defects like crazing. borax.com

Hydrated forms of this compound, such as Gerstley Borate (a hydrated this compound with some sodium), are particularly valued as a source of boron in glazes because of their minimal water solubility. sheffield-pottery.com This property makes them a quasi-insoluble source of boron, which is beneficial for glaze slurry stability. sheffield-pottery.com

Influence of this compound on Sintering and Crystallization Processes in Glass-Ceramics

Calcium borates also exert a significant influence on the sintering and crystallization behavior of glass-ceramics. Sintering is the process by which a powdered material is formed into a solid mass by heat and pressure, without melting it to the point of liquefaction. Crystallization within the glass matrix leads to the formation of a glass-ceramic, a material with both amorphous and crystalline phases.

The addition of this compound can effectively lower the sintering temperature of glass-ceramic compositions. For instance, in the CaO-B2O3-SiO2 system, the addition of B2O3 from this compound sources reduces the crystallization temperature. researchgate.net This allows for the densification of the material at lower temperatures, which is crucial for applications like Low-Temperature Co-fired Ceramics (LTCC). Research on CaO-B2O3-SiO2 glass-ceramics has shown that doping with CaF2 can further reduce the softening and sintering temperatures. mdpi.com

In some glass-ceramic systems, such as those in the calcium aluminoborate family, materials produced from powdered glass compacts can be sintered and crystallized below 1000°C. borax.comborax.com This process yields glass-ceramics with desirable properties like high strength, high fracture toughness, and excellent electrical characteristics. borax.comborax.com The specific crystalline phases that form are influenced by the composition of the glass. For example, in the La2O3–SrO–B2O3 system, phases like La2SrB10O19, SrB6O10, and SrLaBO4 can be formed. researchgate.net The ability to control the crystallization process by manipulating the this compound content and other components is key to tailoring the final properties of the glass-ceramic for specific applications, such as substrates for microelectronics packaging. borax.comborax.com

This compound as Flame Retardant and Smoke Suppressant Additives

Calcium borates are recognized for their effectiveness as flame retardants and smoke suppressants in a variety of materials, particularly polymers. alroko.deniknamchemicals.com They are often used to enhance the fire safety of products in industries such as plastics, textiles, and construction. niknamchemicals.com

Mechanism of Action of this compound in Fire Retardancy of Polymeric Materials

The flame retardant mechanism of this compound in polymeric materials is multifaceted, involving both condensed-phase and gas-phase actions.

In the condensed phase , when exposed to the heat of a fire, hydrated calcium borates, such as the mineral colemanite (2CaO·3B2O3·5H2O), release their water of hydration. alroko.demdpi.com This endothermic process absorbs heat, cooling the polymer surface and slowing down the rate of pyrolysis, which is the thermal decomposition of the material that releases flammable gases. cnrs.fr Following the release of water, the this compound melts and forms a glassy, vitreous layer on the surface of the polymer. mdpi.comborax.com This layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, and promoting the formation of a stable carbonaceous char. borax.com This char layer further inhibits the release of flammable volatiles and slows the spread of flame. borax.com

In the gas phase , while less dominant than its condensed-phase actions, the released water vapor can dilute the concentration of flammable gases and oxygen in the vicinity of the flame, further contributing to fire suppression. researchgate.net

The effectiveness of this compound can be influenced by its particle size and dispersion within the polymer matrix. Nanoparticles of this compound, for example, can offer enhanced flame retardancy due to their high surface area and uniform distribution. mdpi.com

Synergistic Effects of Calcium Borates with Other Fire Retardant Systems

One notable synergy is with halogen-containing flame retardants and antimony oxide . In these systems, this compound can partially replace antimony oxide, a more expensive component. metu.edu.tr Studies on high-impact polystyrene (HIPS) have shown that combining a brominated flame retardant with antimony oxide and a hydrated this compound (colemanite) leads to a significant reduction in heat release rate and total heat evolved. cnrs.frmetu.edu.tr The mechanism involves a coupling of the gas-phase action of the bromine-antimony system (which interferes with the chemical reactions of combustion in the flame) and the condensed-phase action of the this compound (char formation and insulation). cnrs.frmetu.edu.tr

Calcium borates also exhibit synergistic effects with phosphorus-based flame retardants , such as ammonium (B1175870) polyphosphate (APP). In epoxy/glass fiber composites, a combination of a small amount of this compound with APP has been shown to produce more char than either retardant alone, enhancing the protective barrier. researchgate.net However, the ratio of the components is crucial, as not all combinations result in a synergistic effect. researchgate.net

The table below summarizes the synergistic effects observed in different polymer systems.

Polymer SystemSynergistic Flame Retardant SystemObserved Effects
High-Impact Polystyrene (HIPS)Brominated Flame Retardant + Antimony Oxide + Hydrated this compound (Colemanite)Lower heat release rate, reduced total heat evolved, maintained UL-94 V-0 classification. cnrs.frmetu.edu.tr
Epoxy/Glass Fiber CompositesAmmonium Polyphosphate (APP) + this compoundIncreased char formation, enhanced protective barrier. researchgate.net

This compound in Nuclear Waste Immobilization and Radiation Shielding Materials

Calcium borates play a crucial role in the nuclear industry, specifically in the safe management of radioactive waste and in providing protection against radiation.

In the context of radiation shielding, materials that can effectively attenuate both gamma rays and neutrons are required. Concrete is a common shielding material, but its ability to block neutrons is limited. google.com The inclusion of boron, a highly effective neutron absorber, can enhance this capability. While adding soluble borax (B76245) to concrete can prevent it from setting properly, the use of water-insoluble this compound overcomes this issue. google.com Concrete compositions containing water-insoluble this compound, along with other materials like magnetite and limonite coarse aggregate, have been developed to provide excellent protection against both gamma rays and neutrons while maintaining high structural strength. google.com

This compound glasses are also investigated as potential radiation shielding materials. capes.gov.bringentaconnect.com Studies have determined the mass attenuation coefficients and effective atomic numbers of this compound glasses for various gamma-ray energies, indicating their potential for shielding applications. capes.gov.brresearchgate.net These glasses can be designed to be transparent to visible light while absorbing harmful radiation, offering a protective viewing window in nuclear facilities. ingentaconnect.com

The table below outlines the applications of this compound in the nuclear field.

ApplicationRole of this compoundKey Advantages
Nuclear Waste Immobilization Forms insoluble this compound to encapsulate radionuclides from boric acid waste streams. iaea.orgosti.govReduces final waste volume, overcomes the inhibitory effect of borates on cement hydration. iaea.orgkns.org
Radiation Shielding Concrete Added as a water-insoluble aggregate to absorb neutrons. alroko.degoogle.comProvides effective shielding against both gamma rays and neutrons without compromising the structural integrity of the concrete. google.com
Radiation Shielding Glass A key component in the formulation of glasses designed to absorb gamma rays and neutrons. capes.gov.bringentaconnect.comCan be transparent to visible light, offering protection for observers. ingentaconnect.com

Matrix Materials for Radioactive Waste Containment Utilizing Calcium Borates

The safe, long-term disposal of radioactive waste is a significant challenge, and calcium borates play a crucial role in the formulation of matrix materials for this purpose. Cement-based solidification is a primary method for immobilizing low- and intermediate-level radioactive waste. doi.org However, the presence of borates, often found in high concentrations in waste streams from pressurized water reactors (PWRs), can significantly hinder the hydration process of traditional Portland cement. iaea.orgresearchgate.netmdpi.com

Research has shown that borates can form a coating on cement particles, retarding their hydration and compromising the mechanical strength and durability of the final waste form. mdpi.com To counteract this, specialized cements, such as calcium sulfoaluminate (CSA) cement, are being investigated. researchgate.netresearchgate.net Studies indicate that in the presence of borate solutions, a dense, amorphous layer of ulexite (B576465) can form on the surface of CSA clinker particles, which inhibits the hydration process. researchgate.netresearchgate.net

Neutron Absorption Properties of Boron-Rich this compound Compounds

The element boron, particularly the isotope Boron-10, has a high neutron absorption cross-section, making it an effective material for neutron shielding in various nuclear applications. geologyscience.com Boron-rich this compound compounds, both naturally occurring and synthetic, are therefore of significant interest for this purpose. These materials are used to control nuclear reactions and to provide shielding against neutron radiation. geologyscience.comresearchgate.net

Naturally occurring hydrous borate minerals are particularly effective because the hydrogen they contain also acts as a neutron moderator, further enhancing their shielding capabilities. researchgate.net Research has been conducted on various boron minerals to evaluate their neutron shielding performance. researchgate.net The use of boron-based materials is considered an optimal solution for developing new neutron shields, sometimes in combination with rare earth elements to tailor the absorption properties for different neutron energy spectra. researchgate.net

In practical applications, boron compounds are incorporated into various materials to create effective shielding. For instance, boron carbide is used in control rods and shutdown systems in nuclear reactors. borax.com this compound itself is used in the production of certain grades of hexagonal boron nitride, which has applications in high-temperature environments where neutron absorption is required. wikipedia.org The ability of this compound to form stable, heat-resistant materials makes it a valuable component in the design of materials for nuclear safety.

Catalytic Applications of Calcium Borates

Calcium borates are emerging as important materials in the field of catalysis, serving as either heterogeneous catalysts themselves or as stable supports for other catalytically active metals. borax.comwikipedia.org Their utility spans a range of chemical transformations.

This compound as Heterogeneous Catalysts or Support Materials

Heterogeneous catalysts are crucial in many industrial chemical processes, and materials derived from waste are gaining attention for their sustainability. rsc.org Calcium-rich waste materials, such as shells, can be converted into active calcium oxide (CaO) catalysts through calcination. rsc.org While not this compound, this highlights the catalytic potential of calcium compounds.

Surface Chemistry and Active Sites on this compound Catalysts

The effectiveness of a heterogeneous catalyst is largely determined by its surface chemistry and the nature of its active sites. For calcium-based catalysts, these active sites can be basic in nature. For example, in activated CaₓAl-layered double hydroxides, the host layer contains a distorted Ca(OH)₆ octahedron, which provides weak Brønsted basic sites. acs.org These sites are identified as the active centers for aldol (B89426) condensation reactions. acs.org The concentration of these active sites can be tuned by adjusting the calcium-to-aluminum molar ratio in the precursor material. acs.org

In the context of supported catalysts, the interaction between the support and the active metal is crucial. Borate side products can remain on the surface of a γ-Al2O3 support after activation, and in some cases, boron atoms can even be incorporated into the lattice of the supported metal nanoclusters. usask.ca The surface of the catalyst can also be coated by reaction products, leading to deactivation. rsc.org Understanding these surface phenomena is key to designing more efficient and robust catalysts. The study of the interfaces between the catalyst, electrolyte, and reactants is critical for understanding the factors that influence catalytic activity and stability. rsc.org

Functional Materials Incorporating this compound (e.g., Dielectrics, Optical Materials)

Calcium borates are incorporated into various functional materials, leveraging their unique dielectric and optical properties for applications in electronics and other advanced technologies. borax.com

Dielectric Properties and Applications of this compound Ceramics

This compound is a component in the formulation of specialty glass-ceramics with applications in electronics. borax.com These materials are valued for their electrical properties. For instance, glass-ceramics in the calcium aluminoborate system exhibit high strength, high fracture toughness, and excellent electrical properties. borax.com

In the field of low-temperature co-fired ceramics (LTCC), which are used in microelectronics packaging, calcium borosilicate (CBS) glass-ceramics are of particular interest. researchgate.net These materials can be sintered at relatively low temperatures and exhibit a low dielectric constant and low dielectric loss at high frequencies, which is crucial for high-performance electronic components. researchgate.net Research has shown that doping CBS glass-ceramics with substances like ZrO₂ can influence their densification, crystallization, and ultimately their dielectric properties. researchgate.net

Zirconate-based dielectric ceramics are also being developed for applications such as base metal electrode multilayer ceramic capacitors (BME-MLCCs). sciopen.com These materials offer exceptional chemical and thermal stability along with excellent dielectric properties. sciopen.com The addition of calcium can modify the properties of these ceramics. For example, (Sr₀.₇Ca₀.₃)₁.₀₂(Zr₀.₉₅₋ₓTi₀.₀₅Mnₓ)O₃₊δ ceramics have been shown to have attractive dielectric properties, making them suitable for BME-MLCC applications. sciopen.com

Furthermore, this compound glass is used as a binder in some grades of hot-pressed boron nitride, a material known for its high thermal conductivity and low dielectric constant. precision-ceramics.com The addition of this compound improves the moisture resistance of the boron nitride ceramic. precision-ceramics.comazom.com

Interactive Data Table: Dielectric Properties of Calcium-Containing Ceramics

Ceramic SystemSintering Temperature (°C)Dielectric Constant (εr)Dielectric Loss (tanδ)FrequencyReference
8 mol% CaF₂ doped CBS glass-ceramic790~5.92~1.59 × 10⁻³11.4 GHz researchgate.net
5MgO-36CaO-18B₂O₃-41SiO₂8255.921.54 × 10⁻³10 GHz researchgate.net
(Sr₀.₇Ca₀.₃)₁.₀₂(Zr₀.₉₄Ti₀.₀₅Mn₀.₀₁)O₃₊δ130036.162.43 × 10⁻⁴1 MHz sciopen.com

Non-linear Optical (NLO) Properties of this compound Single Crystals

Various this compound single crystals have been the subject of extensive research for their potential applications in advanced materials, particularly in the field of non-linear optics (NLO). These materials are of significant interest for frequency conversion processes, such as second-harmonic generation (SHG), which is crucial for producing laser light at shorter wavelengths, including the ultraviolet (UV) and deep-UV spectra. wikipedia.orgnih.gov The suitability of borate crystals for these applications stems from their characteristic wide transparency ranges, large NLO coefficients, and high resistance to laser-induced damage. wikipedia.orgfishersci.co.uk Research has focused on a range of compositions, from simple hydrated borates to more complex anhydrous and mixed-cation systems.

Hydrated this compound Crystals

Several hydrated this compound compounds have demonstrated promising NLO properties.

Ca₂[B₅O₉]·(OH)·H₂O: This novel noncentrosymmetric this compound, synthesized through solvothermal methods, crystallizes in the monoclinic space group Cc. wikidata.org Powder SHG measurements revealed that it is a type I phase-matchable material with a strong NLO response approximately three times that of the widely used crystal, potassium dihydrogen phosphate (B84403) (KDP). wikidata.org Furthermore, it possesses a wide transparency range with a UV cutoff edge below 200 nm, identifying it as a candidate for deep-UV NLO applications. wikidata.org Theoretical calculations suggest this strong SHG response originates from the combined effects of the π-conjugated systems within the BO₃ groups and the distorted CaO₉ polyhedra. wikidata.org

Orthorhombic Ca₂B₆O₁₁·H₂O: This compound, which can also be formulated as Ca[B₃O₅(OH)], has been produced as a colorless, transparent crystal via hydrothermal synthesis. americanelements.com It has two structural forms: a naturally occurring monoclinic phase (fabianite), which is centrosymmetric, and a synthetic orthorhombic phase (space group Pbn2₁), which is noncentrosymmetric and thus suitable for NLO applications. americanelements.com The SHG effect of the orthorhombic crystal is larger than that of KDP. americanelements.com Its reflection spectrum indicates no absorption in the 240 nm to 800 nm wavelength range. americanelements.com Notably, the presence of hydroxyl (OH) groups, which can sometimes be detrimental to NLO properties, is considered to have a negligible negative effect on the SHG coefficients in this material. americanelements.com

Table 1: NLO Properties of Hydrated this compound Single Crystals

CompoundSHG Response (vs. KDP)Phase MatchingUV Cutoff (nm)
Ca₂[B₅O₉]·(OH)·H₂O~3x wikidata.orgType I wikidata.org< 200 wikidata.org
Orthorhombic Ca₂B₆O₁₁·H₂O> 1x americanelements.com-< 240 americanelements.com

Anhydrous and Mixed-Cation this compound Crystals

Complex borates incorporating other cations or anions exhibit a wide range of NLO properties.

Gadolinium Calcium Oxoborate (Ca₄GdO(BO₃)₃, GdCOB): As a monoclinic biaxial crystal, GdCOB has been successfully grown in large sizes using the Czochralski method. wikipedia.org It is transparent across a broad spectrum from 0.32 to 2.7 µm and shows favorable phase-matching conditions for SHG. wikipedia.org For type I phase matching in the ZX plane, the effective non-linear coefficient (d_eff) is approximately 1 pm/V. wikipedia.org A key advantage of GdCOB is its high laser-induced damage threshold, measured at 1 GW/cm² for 532 nm laser pulses. wikipedia.org An SHG conversion efficiency exceeding 50% was achieved using a Q-switched Nd:YAG laser with a 15 mm long crystal. wikipedia.org Studies on planar waveguides created by helium-ion implantation have confirmed that the material's nonlinearity is preserved in the guiding region. wikipedia.orgfishersci.be

Thulium Calcium Oxoborate (TmCa₄O(BO₃)₃, TmCOB): This NLO crystal, belonging to the monoclinic system with space group Cm, is also grown by the Czochralski method. epa.gov Efficient SHG with a conversion efficiency of over 50% has been demonstrated in an 11.8 mm³ sample using a 1064 nm Nd:YAG picosecond laser. epa.gov Its effective NLO coefficient (d_eff) is approximately 1.1 pm/V, with a measured acceptance angle of 3.1 mrad·cm. epa.gov For a fundamental wavelength of 1064 nm, the phase-matching angles in the ZX principal plane were found to be (32.5°, 180°) and (32.5°, 0°). epa.gov

Lanthanum this compound (La₂CaB₁₀O₁₉, LCB): LCB is a monoclinic crystal (space group C2) that shows potential for UV applications, allowing for SHG down to a wavelength of 288 nm. ereztech.com Its effective NLO coefficient at 1.06 µm is 1.05 pm/V, which is greater than that of both LiB₃O₅ (LBO) and KDP. ereztech.com Unlike some other borate crystals, LCB is not sensitive to moisture. ereztech.com

Alkali Calcium Borates: Compounds such as KCa₄(BO₃)₃ and K₀.₅₉Rb₀.₄₁Ca₄(BO₃)₃ have been synthesized via the high-temperature solution method. americanelements.com These crystals belong to the noncentrosymmetric polar space group Ama2 and exhibit moderate SHG responses. americanelements.com A significant feature is their deep-UV cutoff edge below 200 nm. americanelements.comwikipedia.org

Calcium Fluoroborate (Ca₅(BO₃)₃F, CBF): Grown by the flux method, CBF crystallizes in the noncentrosymmetric space group Cm. foodb.ca Its structure is closely related to that of Yttrium Calcium Oxoborate (YCOB), and it is being investigated as a promising material for generating UV light. foodb.ca

Table 2: NLO Properties of Anhydrous and Mixed-Cation this compound Single Crystals

Compoundd_eff (pm/V)Damage Threshold (GW/cm²)SHG Conversion EfficiencyPhase Matching (λ=1064 nm)
Ca₄GdO(BO₃)₃ (GdCOB)~1.0 (Type I, ZX plane) wikipedia.org1.0 (@ 532 nm) wikipedia.org>50% (15 mm crystal) wikipedia.orgFavorable SHG conditions wikipedia.org
TmCa₄O(BO₃)₃ (TmCOB)~1.1 epa.gov->50% (11.8 mm³ crystal) epa.govAngle: (32.5°, 180°) & (32.5°, 0°) in ZX plane epa.gov
La₂CaB₁₀O₁₉ (LCB)1.05 (@ 1064 nm) ereztech.com--SHG down to 288 nm ereztech.com
KCa₄(BO₃)₃Moderate SHG americanelements.com--UV Cutoff < 200 nm americanelements.com
K₀.₅₉Rb₀.₄₁Ca₄(BO₃)₃Moderate SHG americanelements.com--UV Cutoff < 200 nm americanelements.com

Environmental and Geochemical Aspects of Calcium Borates

Natural Occurrence and Mineralogy of Calcium Borates

Hydrated calcium borates and sodium-calcium borates are naturally occurring minerals that constitute a major economic source of boron. researchgate.net Among the more than 250 identified boron-bearing minerals, calcium borates like colemanite are of significant commercial importance. google.comgoogle.com

Major commercial calcium borate (B1201080) deposits are typically found in non-marine evaporitic environments dating from the Neogene to Holocene periods. duke.edu These deposits are consistently associated with Cenozoic volcanic and pyroclastic rocks within closed-basin, alkaline lake (playa-lake) settings. duke.eduwikipedia.orgnih.gov The formation of these extensive deposits is linked to tectonically active regions, arid or semi-arid climates, and the presence of thermal springs that supply boron-rich fluids to the basins. wikipedia.orgnih.govscience.gov

The world's most significant calcium borate reserves are located in Turkey and the United States. google.com In Turkey, major deposits such as Bigadiç, Emet, and Kestelek are found in the western Anatolia region. nih.govmdpi.com These deposits are situated in lacustrine sequences rich in tuffaceous materials. mdpi.comwikipedia.org In the United States, notable deposits occur in California, such as in Death Valley and the Furnace Creek Mining District. rruff.infowebmineral.com Other significant deposits are found in the Andean regions of South America, particularly Argentina. mdpi.comwikipedia.org

This compound minerals are found interbedded with a variety of other rock types and minerals. mdpi.com The sedimentary sequences hosting these deposits often include limestone, marl, claystone, and volcanic tuffs. wikipedia.orgscience.gov There are a number of minerals that are commonly associated with this compound deposits, reflecting the complex geochemical environment of their formation.

Table 1: Common this compound Minerals and Their Chemical Formulas
Mineral NameChemical Formula
ColemaniteCa2B6O11·5H2O
Priceite (Pandermite)Ca4B10O19·7H2O
Ulexite (B576465) (a sodium-calcium borate)NaCaB5O9·8H2O
NobleiteCaB6O9(OH)2·3H2O
InyoiteCaB3O3(OH)5·4H2O
MeyerhofferiteCa2B6O11·7H2O
Howlite (a calcium borosilicate)Ca2B5SiO9(OH)5
Table 2: Minerals Commonly Associated with this compound Deposits
Mineral NameAssociated Deposit Locations
CalciteEmet (Turkey), Bigadiç (Turkey) wikipedia.orgscience.gov
AragoniteGeneral carbonate mineral association wikipedia.org
GypsumEmet (Turkey), Bigadiç (Turkey), Sijes (Argentina) wikipedia.orgscience.govmdpi.com
AnhydriteBigadiç (Turkey) science.gov
CelestiteEmet (Turkey), Bigadiç (Turkey) wikipedia.orgscience.gov
HaliteSijes (Argentina) mdpi.com
RealgarEmet (Turkey) wikipedia.orgmdpi.com
OrpimentEmet (Turkey) wikipedia.orgmdpi.com

The genesis of this compound deposits is a result of the interplay between volcanic activity and specific climatic and geological conditions. google.comwikipedia.org The process typically involves the following stages:

Source of Boron: Volcanic activity, including hydrothermal springs and fumaroles, releases boron-rich fluids and gases into closed lacustrine (lake) basins. wikipedia.orgscience.gov

Evaporation and Concentration: Arid or semi-arid climatic conditions promote high rates of evaporation from these lakes. wikipedia.orgscience.gov This leads to the concentration of dissolved elements, including boron and calcium, in the remaining water.

Precipitation: As the concentrations of boron and calcium reach saturation, this compound minerals begin to precipitate from the solution. science.gov The specific minerals that form, such as colemanite or ulexite, depend on the precise chemical composition, temperature, and pH of the brine.

Diagenesis: After initial precipitation, diagenetic processes can alter the primary borate minerals. science.gov For example, it is believed that colemanite nodules can form directly from solution within unconsolidated sediments just below the sediment-water interface and continue to grow as the sediments are compacted. science.gov Later generations of minerals can also form in veins and vugs. science.gov In some deposits, arsenic-rich minerals like realgar and orpiment are found in close association with the borates, suggesting a common genetic origin from hydrothermal sources. mdpi.com

Environmental Remediation Technologies Utilizing this compound (Excluding Biological/Toxicity)

The chemical properties of calcium borates and related calcium compounds lend them to applications in environmental remediation, particularly for the removal of certain pollutants from water.

Calcium-containing materials have demonstrated an affinity for various contaminants. While direct application of pure this compound minerals for large-scale remediation is not common, related processes and materials show potential.

Arsenic: Some borate minerals, such as colemanite, naturally contain arsenic impurities, often in the form of arsenic sulfides like realgar and orpiment. mdpi.comcondorchem.com Processes have been developed to remove this arsenic from the borate minerals, which involves precipitating the arsenic as a sulfide (B99878) after treatment with sulfuric acid and hydrogen sulfide. epo.org Conversely, calcium-containing compounds like calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)2) are known to be effective sorbents for arsenic in water. google.com The mechanism is believed to involve the precipitation of calcium arsenate. researchgate.net

Fluoride (B91410): Calcium-based materials are widely studied for fluoride removal due to the low solubility of calcium fluoride. Materials such as hydroxyapatite (B223615) derived from sodium this compound glass have been shown to have a high adsorption capacity for fluoride. scispace.com The mechanism involves the interaction of fluoride ions with calcium ions released from the material's surface, leading to the formation of insoluble calcium fluoride precipitates. igi-global.com In some systems, the primary removal mechanism is precipitation of calcium fluoride. researchgate.net

The environmental stability of this compound minerals is largely governed by their solubility in water, which influences their persistence and the rate at which they release boron and calcium into the environment.

Colemanite is known to be poorly or slightly soluble in water under neutral pH conditions but dissolves rapidly in acidic solutions. etimaden.gov.tramericanborate.com Studies on the dissolution kinetics of various this compound minerals, such as pandermite and hydroboracite, in sulfuric acid show that the dissolution rate increases with higher temperatures and smaller particle sizes. dfb.com.pk In these acidic conditions, the dissolution can be slowed by the formation of a product layer, such as gypsum (CaSO₄·2H₂O), on the mineral surface, which acts as a diffusion barrier. dfb.com.pkontosight.ai The dissolution of hydroboracite is significantly faster than that of pandermite, a difference attributed to its lower calcium content and the consequently less effective barrier formed by the gypsum layer. dfb.com.pkontosight.ai

Under general environmental conditions, colemanite is considered a stable mineral but is expected to decompose over time into other stable calcium and boron-containing mineral species. keramikos.nletimineusa.com Being somewhat water-soluble, it can be leached through soil, although this process is generally slow. americanborate.comkeramikos.nl

Role of Calcium Borates in Geochemical Cycling of Boron and Calcium

The formation and weathering of this compound deposits are integral components of the global geochemical cycles of both boron and calcium.

Boron is a relatively rare element in the Earth's crust, but it becomes highly concentrated in specific geological settings. uvm.edu The formation of large evaporite deposits of calcium and sodium borates serves as a major sink, removing boron from the hydrosphere and sequestering it in the lithosphere. researchgate.netborates.today The boron itself is primarily sourced from volcanic and hydrothermal activity associated with tectonic plate boundaries. dergipark.org.tr

The geochemical cycle can be summarized as follows:

Input: Boron is introduced into continental basins via hydrothermal fluids and volcanic emissions. wikipedia.orgscience.gov Calcium is derived from the weathering of surrounding rocks, such as limestones and silicates, and may also be present in hydrothermal fluids. wikipedia.org

Sequestration (Sink): In arid, closed basins, evaporation concentrates these elements, leading to the precipitation of this compound minerals. wikipedia.org This process effectively transfers boron and calcium from a mobile state in water to a stable, solid state in mineral deposits.

Release (Source): Over geological time, tectonic uplift can expose these borate deposits to weathering. The dissolution of these minerals, particularly by acidic rainwater or groundwater, releases boron and calcium back into the surface and groundwater systems. americanborate.comkeramikos.nl This mobilized boron is then transported by rivers to the oceans, which are the largest reservoir of boron in the hydrosphere. borates.today

Therefore, large this compound deposits act as significant crustal reservoirs, playing a crucial role in moderating the concentration and flux of boron and calcium through Earth's systems over geological timescales. Human activities, such as the mining of borate ores, also contribute an anthropogenic flux of boron to the environment. duke.edu

Reactivity and Stability of Calcium Borate Materials

Thermal Stability and Decomposition Pathways of Calcium Borates

The thermal behavior of calcium borates is highly dependent on their specific chemical composition, degree of hydration, and crystalline or amorphous nature. The decomposition process typically involves dehydration followed by structural transformations at higher temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of calcium borates. TGA measures weight changes as a function of temperature, while DSC tracks the heat flow associated with thermal events.

Studies on various calcium borate (B1201080) materials reveal distinct thermal profiles:

Nanoparticles: Amorphous, co-precipitated calcium borate nanoparticles exhibit significant mass loss, around 30%, at temperatures between 126°C and 500°C. This is largely attributed to the removal of trapped moisture and the decomposition of any organic capping agents like PVP used during synthesis. nih.gov In contrast, this compound that has been annealed at high temperatures (e.g., 970°C) shows vastly improved thermal stability, with negligible mass loss up to 1100°C. nih.govresearchgate.net

Hydrated Whiskers: Hydrothermally synthesized this compound whiskers, identified as the monoclinic Ca₂B₂O₅·H₂O phase, are stable up to higher temperatures. TGA shows they release their crystal water in a specific range of 370°C to 425°C. scientific.net

Organic Borate Complexes: Calcium fructoborate, an organic complex, undergoes a multi-stage thermal degradation. scielo.br It first loses its hydration water up to approximately 130°C. scielo.br The anhydrous compound then decomposes in three subsequent steps between 130°C and 600°C, which are associated with an endothermic signal at 181°C and exothermic signals at 315°C and 452°C. scielo.br

Amorphous Glasses: this compound glasses exhibit a glass transition temperature (Tg) rather than a sharp melting point. For a glass composition of 30% CaO and 70% B₂O₃, the Tg is observed around 745°C, followed by a sharp crystallization peak at 792°C. jmsse.in In more complex systems, such as 40CaO–(60-x)B₂O₃-xV₂O₅ glasses, the Tg decreases as the concentration of vanadium oxide (V₂O₅) increases. biointerfaceresearch.com

Thermal Analysis Data for Various this compound Materials

This compound FormAnalysis TypeTemperature Range (°C)EventMass Loss (%)Source(s)
As-synthesized NanoparticlesTGA126 - 500Decomposition (moisture, PVP)~30% nih.gov
Annealed Nanoparticles (970°C)TGA~87Moisture lossNegligible nih.gov
Ca₂B₂O₅·H₂O WhiskersTGA370 - 425Crystal water releaseNot specified scientific.net
Calcium FructoborateTGA/DTA< 130Hydration water loss12.26% scielo.br
130 - 220Decomposition Step 1 (Endotherm at 181°C)17.10% scielo.br
220 - 410Decomposition Step 2 (Exotherm at 315°C)30.85% scielo.br
410 - 600Decomposition Step 3 (Exotherm at 452°C)23.87% scielo.br
30%CaO-70%B₂O₃ GlassDSC740 - 760Glass Transition (Tg)N/A jmsse.in
30%CaO-70%B₂O₃ GlassDSC792Crystallization (Tc)N/A jmsse.in

The decomposition of this compound materials yields both gaseous products and solid residues, the nature of which depends on the starting material and decomposition conditions.

Gaseous Products: The most common gaseous product is water (H₂O), released from either trapped moisture at lower temperatures or from the structural breakdown of hydrated this compound crystals at higher temperatures. scientific.netmdpi.com In the presence of organic components, such as in calcium alginate/calcium borate composites or calcium fructoborate, pyrolysis can release a variety of gaseous products including carbon dioxide (CO₂), ketones, aldehydes, aromatic hydrocarbons, alcohols, and olefins. scielo.brmdpi.com Under fire conditions, hazardous decomposition products can include borane/boron oxides. canbipharm.com

Solid Residues: The solid residues from thermal decomposition are typically different phases of this compound or its constituent oxides.

Annealing of co-precipitated amorphous this compound leads to the formation of crystalline phases. At 900°C, calcium metaborate (B1245444) (CaB₂O₄) is the dominant phase, while calcium tetraborate (B1243019) (CaB₄O₇) forms at 970°C. nih.govnih.gov

The pyrolysis of calcium fructoborate up to 600°C yields high-purity calcium metaborate (CaB₂O₄) as the final solid residue. scielo.br

In composites, hydrated this compound (Ca₂B₂O₅∙H₂O) can decompose to form calcium carbonate (CaCO₃) at around 350°C, which in turn decomposes into calcium oxide (CaO) at temperatures above 700°C. mdpi.com Even at these high temperatures, this compound phases can persist in the residue. mdpi.com

When used as a fire retardant in high-impact polystyrene, hydrated this compound decomposes to form orthorhombic calcium metaborate (CaO·B₂O₃) and cubic boron oxide (B₂O₃) in the fire residue. cnrs.fr

Hydrolytic Stability and Leaching Behavior of Calcium Borates

Hydrolytic stability refers to a material's resistance to chemical decomposition in the presence of water. For calcium borates, this is a crucial property, especially in applications involving aqueous environments, such as in bioactive glasses or as a source of boron for plants. In general, alkaline earth borates like this compound exhibit good hydrolytic stability. google.com

The dissolution of calcium borates in water is a complex process. In aqueous solutions, various this compound salts exist in equilibrium with boric acid. europa.eu The dissolution rate and mechanism are influenced by the material's form (glassy vs. crystalline) and the solution's properties.

Amorphous Glasses: Ternary alkali-alkaline earth borate glasses often dissolve congruently, meaning the components of the glass are released into the solution in the same proportion as they exist in the glass. researchgate.net The kinetics can be linear, following a reaction-controlled model, particularly in the initial stages. researchgate.netmst.edu However, as reaction products accumulate on the surface, the process can become diffusion-controlled, exhibiting parabolic kinetics. mst.edu The activation energy for the reaction-controlled dissolution of 13-93B3 borate glass in water was found to be 41.1 kJ/mol. mst.edu

Crystalline Minerals: The dissolution of this compound minerals like colemanite in acidic solutions is initially rapid but slows down over time. ije.ir This is often due to the formation of a product layer, such as calcium sulfate (B86663) dihydrate (CaSO₄·2H₂O) when using sulfuric acid, which acts as a diffusion barrier and limits the reaction rate. ije.ir

Solubility: The water solubility of calcium metaborate is reported to be 3.94 g/L, and it is expected that other this compound forms will exhibit similar solubility as they equilibrate to form boric acid in solution. europa.eu

Several factors can influence the rate and extent of hydrolytic degradation of this compound materials:

pH of the Environment: The dissolution rate of this compound glasses is highly dependent on pH. The rate is significantly faster in acidic solutions compared to neutral or basic solutions. rsc.org Studies on Na-Ca-borate glasses showed that dissolution rates decreased in the order of pH 4 >> pH 7 > pH 10. rsc.org

Material Structure: The internal structure of the borate material plays a key role. For borate glasses, a higher fraction of four-coordinated boron atoms in the glass network is associated with slower dissolution rates and greater chemical durability. researchgate.net

Temperature and Particle Size: For mineral forms, increasing the reaction temperature and decreasing the particle size (which increases surface area) lead to a faster dissolution rate. ije.irdergipark.org.tr

Presence of Other Ions: The composition of the aqueous solution can significantly alter leaching behavior. In phosphate-containing solutions, calcium ions released from the borate glass can react with phosphate (B84403) to precipitate an amorphous calcium phosphate layer on the surface, which can affect further dissolution. researchgate.netmst.edu Conversely, in alkaline environments (pH > 11) with high calcium concentrations, boron leaching from materials like fly ash is suppressed due to the precipitation of less soluble this compound compounds. mdpi.com

Chemical Reactivity of Calcium Borates with Other Compounds and Matrices

This compound is not merely an inert compound; it actively participates in chemical reactions with various substances and within composite materials.

Reaction with Acids: this compound ores, such as colemanite (2CaO·3B₂O₃·5H₂O), react with organic acids like acetic acid or formic acid. google.com This reaction dissolves the ore, placing the calcium into solution as a calcium salt (e.g., calcium acetate) and forming boric acid. google.com This mixture can be further reacted with ammonia (B1221849) to produce ammonium (B1175870) pentaborate, demonstrating a pathway to convert mineral borates into other useful boron compounds. google.com

Reactivity in Polymer Matrices: When incorporated into polymers like high-impact polystyrene as a fire retardant, hydrated this compound decomposes upon heating. It interacts with the polymer melt, and its decomposition products—calcium metaborate and boron oxide—form a protective, glassy char layer on the surface that impedes heat and mass transfer during combustion. cnrs.fr

Reactivity in Cementitious Matrices: In cement-based systems, poly-boric anions released from borate compounds can react with calcium components from the Portland cement. This reaction forms insoluble this compound compounds that can precipitate on the surface of cement grains, delaying hydration and retarding the setting time of the concrete. csic.es

Role in High-Temperature Synthesis: this compound can act as a reactive flux in high-temperature solid-state reactions. In the synthesis of hexagonal boron nitride (h-BN) via carbothermal reduction, calcium oxide is added as a promoter. It reacts with boric oxide to form a liquid this compound phase at high temperatures. ej-eng.org This liquid phase prevents the vaporization of the boric oxide reactant and promotes the growth of larger h-BN particles. ej-eng.org

Future Directions and Emerging Research Avenues in Calcium Borate Chemistry

Development of Nanostructured Calcium Borate (B1201080) Materials and Their Unique Properties

The synthesis of nanostructured calcium borate materials represents a significant leap forward in materials science. These materials, with particle sizes on the nanoscale, exhibit unique properties that differ from their bulk counterparts due to their high surface-to-volume ratio and quantum confinement effects. researchgate.net

Researchers have successfully synthesized crystalline this compound nanoparticles using methods like co-precipitation followed by thermal treatment. scientific.netnih.gov For instance, calcium tetraborate (B1243019) (CaB₄O₇) nanoparticles with a monoclinic structure and a particle size of approximately 8 nm have been produced. researchgate.netscientific.net These nanoparticles have shown exceptional thermoluminescence (TL) properties, with a wider linear dose response (0.05 to 1000 Gy) compared to microcrystalline forms, making them promising candidates for high-dose radiation dosimetry. researchgate.netscientific.net The synthesis process often involves precipitating the material and then annealing it at specific temperatures to achieve the desired crystalline phase and particle size. nih.govmdpi.com Studies have shown that annealing temperatures and times significantly influence the crystal structure, with amorphous structures forming at lower temperatures and crystalline phases like calcium metaborate (B1245444) (CaB₂O₄) and calcium tetraborate appearing at higher temperatures, such as 900°C and 970°C, respectively. nih.gov

The unique properties of nanostructured calcium borates extend to other areas as well. For example, nanostructured this compound materials with hierarchical sea urchin-like microspheres have demonstrated enhanced insecticidal activity. researchgate.net Furthermore, this compound nanoparticles embedded in an oleic acid matrix have exhibited excellent tribological properties, acting as effective lubricant additives with good load-carrying, friction-reducing, and anti-wear capabilities. acs.org

The ability to control the size and, consequently, the optical properties of these nanoparticles by adjusting parameters like calcination temperature opens up new possibilities for their application. researchgate.net As particle size increases with higher calcination temperatures, a decrease in the band gap energy is observed. researchgate.net This tunability is crucial for developing materials with specific optical and electronic characteristics for various technological applications.

Application of Advanced In Situ Characterization Techniques for Unraveling this compound Complexity

Understanding the complex structures and reaction mechanisms of calcium borates requires sophisticated analytical methods. Advanced in situ characterization techniques are becoming increasingly vital for providing real-time insights into the formation and behavior of these materials under various conditions.

Techniques such as in situ X-ray diffraction (XRD) and infrared (IR) spectroscopy allow researchers to monitor the dynamic structural changes of this compound during synthesis or under operational conditions. numberanalytics.com For example, in situ XRD can track the transformation from an amorphous to a crystalline phase during thermal treatment, providing crucial data on the temperatures at which different this compound phases form. mdpi.comnumberanalytics.com In situ IR spectroscopy can identify the surface species and reaction intermediates present on a catalyst's surface during a reaction, which is essential for understanding reaction mechanisms. numberanalytics.com

Dynamic Vapour Sorption (DVS) combined with in-situ Raman spectroscopy is another powerful tool for studying the aqueous interactions of borate glasses, which can contain calcium. surfacemeasurementsystems.comresearchgate.net This combination of techniques helps in understanding the dissolution kinetics and the formation of surface phases, which is critical for applications in bioactive materials. researchgate.net By monitoring changes in the material's structure and composition as it interacts with its environment, researchers can gain a deeper understanding of its properties and performance.

Other advanced characterization techniques like Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) provide high-resolution morphological and surface composition information, respectively. numberanalytics.com While not always performed in situ, these methods are crucial for a comprehensive understanding of the material's properties. The integration of these advanced techniques is key to unraveling the intricate details of this compound chemistry.

High-Throughput Synthesis and Screening for Novel this compound Phases with Tailored Properties

The discovery of new materials with specific functionalities can be a time-consuming process. High-throughput synthesis and screening methods, based on density functional theory (DFT), are accelerating the discovery of novel this compound phases with tailored properties. tku.edu.tw These computational approaches allow for the rapid evaluation of a large number of potential crystal structures and compositions, identifying promising candidates for further experimental investigation. tku.edu.twresearchgate.net

This methodology has been successfully applied to search for new nonlinear optical (NLO) materials within the borate family. tku.edu.tw By screening extensive databases of crystalline structures, researchers have been able to identify previously unreported borate crystals with promising NLO properties. tku.edu.tw For instance, a high-throughput screening pipeline has identified hydrated borates like [Ca₂B₅O₉]·[H(OH)₂] and Ca(B₈O₁₁(OH)₄) as potential NLO materials, prompting further research into growing large single crystals for detailed characterization. tku.edu.twresearchgate.net

The synthesis of these novel phases often requires precise control over reaction conditions. Solid-state reactions at controlled temperatures, for example, have been used to prepare new this compound compounds like CaB₆O₁₀. researchgate.net Hydrothermal methods have also been employed to synthesize specific this compound structures. researchgate.netresearchgate.net The combination of predictive computational screening with targeted experimental synthesis provides a powerful and efficient pathway to discovering new this compound materials with desired electronic, optical, and other functional properties.

Integration of Calcium Borates into Multifunctional Composite Materials

Calcium borates are increasingly being integrated into multifunctional composite materials to enhance their properties. These composites leverage the unique characteristics of this compound, such as its fire-retardant and pesticidal properties, to create materials with improved performance for a variety of applications. google.comrsc.org

One significant application is in lignocellulosic-based composites, such as oriented strand board (OSB) and particleboard. google.comgoogle.com The incorporation of calcium borates, particularly calcium polytriborates and calcium hexaborates, imparts resistance to wood-destroying fungi and insects without adversely affecting the mechanical strength of the composite or the performance of the adhesive binder. google.comgoogle.com

In the realm of advanced materials, nano-calcium borate is being used to create hybrid composites with exceptional flame retardancy. mdpi.com For example, hybrid composites of calcium alginate and nano-calcium borate, fabricated via an in-situ method, have demonstrated excellent thermal stability and nonflammability. mdpi.com The nano-effect of the this compound allows for its efficient dispersion within the composite matrix, contributing to improved flame retardancy in both the solid and gas phases during combustion. mdpi.com

The addition of borates, including this compound, to polymer composites can also enhance their thermal stability. rsc.orgrsc.org This is crucial for applications where materials are exposed to high temperatures. The development of multifunctional composites is a key area of materials science, and the integration of calcium borates offers a promising route to creating advanced materials with a tailored set of properties. rsc.org

Sustainable Synthesis Routes and Circular Economy Approaches for this compound Production

In line with global efforts towards sustainability, there is a growing focus on developing environmentally friendly synthesis routes and circular economy models for the production of this compound.

Traditional synthesis methods can involve the use of sulfuric acid for processing borate minerals, which has environmental implications. google.com Research is now moving towards greener alternatives. One promising approach is the use of agricultural byproducts as capping agents in the synthesis of nano this compound. researchgate.net For instance, sugarcane bagasse extract has been successfully used to synthesize and cap nano this compound particles, which have shown potential as nanobiofertilizers. researchgate.net This method not only reduces the reliance on synthetic chemicals but also adds value to agricultural waste, contributing to a circular economy. researchgate.net

The circular economy concept aims to minimize waste and make the most of resources. upmpaper.comnih.gov In the context of this compound, this could involve recycling waste streams from other industries. For example, the ash produced in paper mills can be used to produce precipitated calcium carbonate (PCC), a potential raw material for this compound synthesis. upmpaper.com Similarly, waste materials with high calcium carbonate content, such as snail shells, are being explored as a sustainable source of calcium. mdpi.com

Furthermore, developing cost-effective synthesis routes is crucial for the widespread adoption of this compound in various applications. mdpi.com Utilizing naturally occurring minerals like colemanite as a starting material in solid-state reactions can offer a more economical pathway for producing calcium borohydride (B1222165), a related compound, and similar principles could be applied to this compound synthesis. mdpi.com The development of sustainable and economically viable production methods is essential for the future of this compound chemistry, aligning with the principles of a circular economy and reducing the environmental footprint of chemical manufacturing. mdpi.com

Q & A

Q. What are the standard methods for synthesizing calcium borate, and how do experimental conditions influence phase purity?

this compound (CaB₆ or xCaO·yB₂O₃·zH₂O) is synthesized via:

  • Carbothermal reduction : Reacting calcium oxide with boron oxide at high temperatures (~1,500°C) under inert atmospheres .
  • Solid-state reactions : Mixing stoichiometric amounts of CaCO₃ and H₃BO₃, followed by calcination (e.g., 800°C for 12 hours) to form crystalline phases like Y₂CaB₁₀O₃₉ .
  • Sol-gel processes : For hydrated forms, aqueous solutions of calcium salts and boric acid are gelled and dried, with pH adjustments to control borate speciation (BO₃ vs. BO₄) . Phase purity is validated using X-ray diffraction (XRD) and Raman spectroscopy to distinguish between metaborate (CaB₂O₄) and hexaborate (CaB₆) structures .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

  • Thermal stability : Dehydration occurs between 200–400°C for hydrated forms, critical for flame-retardant applications .
  • Solubility : Slightly soluble in water but reacts with acids to release boric acid, enabling controlled-release mechanisms .
  • Electrical conductivity : Borate glass matrices (e.g., CaO-B₂O₃ systems) exhibit ionic conductivity modulated by Ca²⁺ content, studied via impedance spectroscopy .

Q. How do researchers characterize this compound’s structural and compositional properties?

  • XRD with Rietveld refinement : Quantifies crystallinity and identifies space groups (e.g., hexagonal P6₃/m for Y₂CaB₁₀O₃₉) .
  • Raman spectroscopy : Detects BO₃ (∼1,200 cm⁻¹) and BO₄ (∼800 cm⁻¹) vibrational modes, revealing borate network connectivity .
  • Particle size analysis : Laser diffraction or SEM evaluates morphology, critical for flame-retardant efficiency (e.g., particle sizes <10 µm enhance dispersion in polymers) .

Advanced Research Questions

Q. How can conflicting data on this compound’s dehydration temperature be reconciled for flame-retardant applications?

Discrepancies arise from hydration state variations (e.g., 2CaO·B₂O₃·H₂O vs. CaB₆·nH₂O) and synthesis methods. To resolve:

  • Perform thermogravimetric analysis (TGA) under controlled humidity to map dehydration steps .
  • Compare synthetic routes: Sol-gel-derived borates retain more structural water than solid-state-synthesized analogs .
  • Validate with FTIR to track OH⁻ loss and borate structural transitions .

Q. What experimental strategies address the “borate anomaly” in this compound glass systems?

The borate anomaly refers to non-linear property changes with CaO content due to BO₃↔BO₄ transitions. Mitigation approaches include:

  • Sol-gel synthesis : Enables precise control of Ca²⁺ distribution in borate networks, studied via ¹¹B NMR .
  • Doping with rare earths : Yttrium addition stabilizes BO₄ units, reducing anomalies in optical and conductive properties .
  • Simulated body fluid (SBF) testing : For bioactive glasses, Ca²⁺ release rates correlate with BO₃/BO₄ ratios, monitored via ICP-OES .

Q. How do researchers optimize this compound’s role in flame-retardant composites while avoiding polymer degradation?

  • Surface modification : Silane-treated CaB₆ improves compatibility with epoxy resins, reducing agglomeration .
  • Synergistic additives : Combining CaB₆ with zinc borate enhances char formation, analyzed via cone calorimetry (e.g., 30% reduction in peak heat release rate) .
  • In situ XRD during combustion : Tracks CaB₆’s transformation to protective B₂O₃-CaO layers at >500°C .

Q. What methodologies resolve contradictions in this compound’s bioactivity across studies?

Bioactivity variability stems from Ca²⁺/B₂O₃ ratios and porosity. Best practices:

  • Standardize SBF protocols : Use Kokubo’s method to ensure consistent ion concentrations .
  • Control textural properties : Sol-gel glasses with 20–40 mol% CaO and mesopores (2–50 nm) promote hydroxyapatite nucleation .
  • Atomic force microscopy (AFM) : Maps surface roughness and Ca²⁺ leaching kinetics .

Methodological Resources

  • Synthesis reproducibility : Document thermal treatment parameters (ramp rates, atmospheres) and raw material purities .
  • Data validation : Cross-reference XRD patterns with ICDD databases (e.g., PDF 00-012-0299 for CaB₆) .
  • Safety protocols : Use fume hoods when handling hydrated borates (irritant Xi classification) and neutralize acidic byproducts .

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